Docetaxel trihydrate
Description
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDIRYDKECHIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148408-66-6 | |
| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Docetaxel Trihydrate's Interaction with Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent antineoplastic agent widely used in the treatment of various solid tumors. Its primary mechanism of action involves the disruption of the highly dynamic microtubule network within cells, which is critical for essential cellular processes, most notably mitosis. This technical guide provides an in-depth exploration of the molecular interactions between docetaxel trihydrate and microtubules, detailing its binding kinetics, the resulting stabilization of microtubule polymers, and the downstream cellular consequences that ultimately lead to apoptotic cell death. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Microtubule Stabilization
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cell division, intracellular transport, and the maintenance of cell structure.[1][2] Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[3][4][5] This binding event promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules, thereby inhibiting their depolymerization.[6][7][8]
The hyper-stabilization of microtubules disrupts the delicate dynamic instability required for the proper formation and function of the mitotic spindle during cell division.[1] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][6] Docetaxel has been shown to be more potent than paclitaxel in promoting microtubule assembly.[4][9]
The Docetaxel Binding Site on β-Tubulin
Docetaxel binds to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[10] This binding site is distinct from those of other microtubule-targeting agents like vinca alkaloids. Structural studies have revealed that the binding of docetaxel stabilizes the conformation of β-tubulin, favoring the straight conformation found in microtubules over the curved conformation of free tubulin dimers. This allosterically stabilizes the lateral contacts between protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall.[11][12]
Quantitative Analysis of Docetaxel-Microtubule Interactions
The interaction of docetaxel with tubulin and microtubules has been quantified through various biophysical and cell-based assays. These data are crucial for understanding the potency of docetaxel and for the development of novel taxane analogues.
| Parameter | Value | Method | Cell Line/System | Reference |
| EC50 (Tubulin Assembly) | 0.36 µM | In vitro polymerization assay | Purified mammalian brain tubulin | [4] |
| Kd (Binding Affinity) | 6.8 ± 0.2 µmol/L | Radioligand binding assay | Unfractionated microtubules | [13] |
| Cellular Ki | 16 nM | Flow Cytometry | HeLa cells | [14] |
| IC50 (Clonogenic Survival) | 0.3 nM - 1 nM | Clonogenic assay | Various human cancer cell lines | [15] |
Table 1: Quantitative Parameters of Docetaxel-Microtubule Interaction. This table summarizes key quantitative data on the efficacy and binding affinity of docetaxel.
| Parameter | Control (No Drug) | Docetaxel (2 nmol/L, 24 hours) | Reference |
| Growth Rate (µm/min) | 8.1 ± 0.4 | Suppressed | [16] |
| Shortening Rate (µm/min) | 16.2 ± 1.8 | Suppressed | [16] |
| Catastrophe Frequency | Increased | Reduced | [1] |
| Rescue Frequency | Decreased | Increased | [1] |
Table 2: Effects of Docetaxel on Microtubule Dynamic Instability Parameters in Live Cells. This table illustrates how docetaxel alters the dynamic properties of microtubules in living cancer cells.
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay spectrophotometrically measures the docetaxel-induced assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8, with 1 mM GTP)
-
Docetaxel stock solution in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add varying concentrations of docetaxel (or DMSO as a vehicle control) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.[17]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the EC50 value, which is the concentration of docetaxel that induces 50% of the maximal tubulin polymerization.[18]
-
Immunofluorescence Microscopy of Microtubule Bundling
This technique visualizes the effects of docetaxel on the microtubule network in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cancer cells (e.g., HeLa or MCF-7) onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.
-
Treat the cells with varying concentrations of docetaxel (and a vehicle control) for a specified duration (e.g., 24 hours).[19]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Imaging:
Visualizing Molecular Pathways and Workflows
Docetaxel's Mechanism of Action Leading to Apoptosis
Caption: Logical flow of Docetaxel's mechanism of action.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Signaling Consequences of Microtubule Stabilization
Caption: Downstream signaling effects of docetaxel.
Mechanisms of Resistance
Resistance to docetaxel can emerge through various mechanisms, some of which directly involve microtubules.
-
Alterations in Tubulin Isotypes: The overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been associated with reduced sensitivity to docetaxel.[5][23] These isotypes can alter microtubule dynamics and may have a lower affinity for the drug.
-
Tubulin Mutations: Although less common, mutations in the docetaxel-binding site of β-tubulin can confer resistance by reducing the drug's binding affinity.[5]
-
Impaired Drug-Target Engagement: In some resistant cells, docetaxel may fail to induce microtubule bundling despite the absence of tubulin mutations, suggesting alterations in cellular factors that modulate microtubule stability.[23]
Conclusion
Docetaxel trihydrate's potent antitumor activity is a direct consequence of its ability to bind to β-tubulin and stabilize microtubules. This action disrupts the normal dynamic instability of these crucial cytoskeletal components, leading to mitotic arrest and the induction of apoptosis. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, is essential for the ongoing development of more effective taxane-based chemotherapies and for devising strategies to overcome clinical resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 12. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Docetaxel trihydrate | Microtubule Associated | BCL | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Docetaxel Trihydrate
This guide provides a comprehensive overview of the chemical and structural properties of Docetaxel trihydrate, a potent antineoplastic agent. It includes key physicochemical data, a detailed synthesis protocol, and an examination of its mechanism of action, designed to support research and development efforts in oncology.
Chemical Identity and Structure
Docetaxel trihydrate is the hydrated form of docetaxel, a semi-synthetic member of the taxane family of drugs.[1] It is structurally different from paclitaxel at two positions: it possesses a hydroxyl group on carbon 10 (versus an acetate ester in paclitaxel) and a tert-butyl carbamate ester on the phenylpropionate side chain (instead of a benzamide).[2] This modification at the carbon 10 position enhances its water solubility compared to paclitaxel.[2]
The chemical structure consists of the complex tetracyclic taxane core and an ester side chain at position C13, which is crucial for its biological activity. The "trihydrate" designation indicates the presence of three molecules of water of crystallization within the crystal structure.[]
Chemical Structure of Docetaxel The image of the chemical structure is omitted as per the prompt's constraints but can be readily found using the identifiers below.
Key Identifiers:
-
IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate[4]
-
CAS Number: 148408-66-6[][5]
-
Molecular Formula: C₄₃H₅₃NO₁₄·3H₂O[][6]
-
SMILES: CC1=C2--INVALID-LINK----INVALID-LINK--([C@@]3([H])--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C)O)(C2(C)C)O)OC(=O)c6ccccc6)OC(=O)C)O">C@HO.O.O.O[6]
-
InChI Key: XCDIRYDKECHIPE-QHEQPUDQSA-N[]
Physicochemical Properties
The quantitative physicochemical properties of Docetaxel trihydrate are summarized in the table below. These characteristics are fundamental for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | References |
| Molecular Weight | 861.93 g/mol | [5][7] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | > 170 °C (decomposition) | [] |
| Boiling Point | 1016.9 °C at 760 mmHg | [][8] |
| Density | 1.370 g/cm³ | [][8] |
| Solubility | Water: Practically insoluble | [] |
| Ethanol: Freely soluble / ≥87.6 mg/mL | [][7] | |
| DMSO: ≥43.1 mg/mL | [7] | |
| Methylene Chloride: Soluble | [] |
Experimental Protocols
Preparation of Docetaxel Trihydrate
The following protocol is a representative method for the synthesis of Docetaxel trihydrate from its anhydrous form, adapted from patented chemical processes.[9][10][11][12] This process relies on controlled crystallization from a specific solvent system.
Objective: To convert anhydrous docetaxel into its stable trihydrate crystalline form.
Materials:
-
Anhydrous Docetaxel (HPLC Purity > 99.5%)
-
Acetone, Reagent Grade
-
Purified Water
-
Rotary Evaporator
-
Crystallization Vessel with Temperature Control and Stirring
-
Vacuum Filtration Apparatus (e.g., Büchner funnel)
-
Phosphorus pentoxide (P₂O₅) for desiccation
Methodology:
-
Dissolution: At a controlled temperature of 20-40°C, completely dissolve anhydrous Docetaxel in 8 to 12 parts by weight of acetone. For example, dissolve 100 g of anhydrous Docetaxel in approximately 1000 mL of acetone.[9][10]
-
Concentration: Using a rotary evaporator under reduced pressure, concentrate the solution at the same temperature (20-40°C) until a viscous, oil-like residue is formed.[9][10]
-
Re-dissolution and Concentration (Wash Step): Add a smaller quantity of acetone (e.g., 3-4 parts by weight) to the oil-like matter to fully dissolve it. Concentrate the solution again under reduced pressure to form an oil. This step helps remove residual impurities.[9][10]
-
Final Dissolution: Add a sufficient quantity of acetone (e.g., 15-20 parts by weight) to fully dissolve the concentrated oil.[9][10]
-
Crystallization: Cool the acetone solution to approximately 15°C. Begin the dropwise addition of purified water over a period of 10 to 60 minutes. The volume of water is typically 1.5 to 2.5 times the volume of the acetone used in the final dissolution step. The dropping speed must be carefully controlled to prevent the formation of agglomerates and to promote the growth of uniform crystals.[9][10]
-
Maturation: After the water addition is complete, cool the resulting suspension to below 0°C and hold at this temperature for 2 to 5 hours to ensure complete crystallization.[11]
-
Filtration and Washing: Isolate the crystalline product by suction filtration. Wash the filter cake with a pre-chilled mixture of acetone and water (in a ratio between 1:1 and 1:5).[11]
-
Drying: Dry the final product in a vacuum desiccator over phosphorus pentoxide (P₂O₅) until a constant weight is achieved. The final product is Docetaxel trihydrate.[11]
Mechanism of Action
Docetaxel is a potent antimitotic agent that targets microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.[8][13][14] Its mechanism of action disrupts the dynamic equilibrium of the microtubule network, which is critical for cell division.
The primary steps in its mechanism are:
-
Microtubule Binding: Docetaxel binds with high affinity to the β-tubulin subunit of microtubules.[2][15]
-
Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[14][15] This action is contrary to other agents like colchicine, which cause microtubule disassembly.
-
Inhibition of Mitosis: The resulting hyper-stabilized and non-functional microtubules lead to the formation of abnormal microtubule bundles. This disrupts the formation and function of the mitotic spindle, a structure necessary for the separation of chromosomes during cell division.[2][15]
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase, preventing the cell from completing mitosis.[2][14][16]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis.[2][15][16] This apoptotic effect is also facilitated by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[2][16]
Caption: Mechanism of action of Docetaxel leading to apoptosis.
References
- 1. Docetaxelï¼Trihydrateï¼CAS NO:148408-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. Docetaxel Trihydrate | C43H59NO17 | CID 148123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [precision.fda.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. docetaxel trihydrate | CAS#:148408-66-6 | Chemsrc [chemsrc.com]
- 9. EP1623982A1 - The process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US7332617B2 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]
- 12. US20060217436A1 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 16. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery and Synthesis of Docetaxel Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, represents a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small-cell lung cancer. This technical guide provides an in-depth exploration of the pivotal moments in its discovery and the intricate details of its semi-synthetic production. From its origins as a modification of paclitaxel to the development of a commercially viable synthesis route from the renewable needles of the European yew (Taxus baccata), this document outlines the scientific journey. It includes detailed experimental protocols for its semi-synthesis, quantitative data on reaction yields and product characterization, and visualizations of the synthetic workflow and its primary mechanism of action—microtubule stabilization leading to apoptosis.
Discovery and Development
The story of docetaxel is intrinsically linked to its predecessor, paclitaxel. Paclitaxel was first isolated in 1971 from the bark of the Pacific yew tree, Taxus brevifolia.[1] Its potential as a potent anti-cancer agent was confirmed, but its supply was severely limited by the slow-growing nature of the tree and the low yield of the compound.[2][3] This scarcity spurred extensive research into more sustainable production methods.
In the mid-1980s, a research team at the French Institut de Chimie des Substances Naturelles (ICSN), led by Pierre Potier, pioneered a semi-synthetic method to produce paclitaxel.[4][5] Their work utilized 10-deacetylbaccatin III (10-DAB), a more abundant precursor found in the needles of the European yew, Taxus baccata, a renewable resource.[5][6] During this research, they synthesized a novel analogue that demonstrated greater water solubility and, in some assays, superior cytotoxic efficacy compared to paclitaxel.[2] This new compound, originally named Taxotere, was patented in 1986 and later became known as docetaxel.[6] It was developed by Rhône-Poulenc Rorer (now Sanofi-Aventis) and received its first medical use approval in 1995.[6][7]
Docetaxel differs from paclitaxel at two key positions on its chemical structure, which contributes to its distinct pharmacological profile.[6] Its development marked a significant advancement in cancer therapy, offering a powerful therapeutic option with a more reliable and sustainable supply chain.[4]
Semi-Synthesis of Docetaxel
The commercial production of docetaxel is a semi-synthetic process starting from 10-deacetylbaccatin III (10-DAB). The overall strategy involves three main stages:
-
Isolation of the Precursor: 10-DAB is extracted and purified from the dried needles of the Taxus baccata tree.
-
Protection and Side-Chain Coupling: The hydroxyl groups at the C7 and C10 positions of the 10-DAB core are selectively protected. A synthetically prepared C13 side chain is then attached via an esterification reaction.
-
Deprotection and Purification: The protecting groups are removed to yield docetaxel, which is then purified to its final trihydrate form.
The following diagram illustrates the general workflow for the semi-synthesis of Docetaxel.
Caption: General workflow for the semi-synthesis of Docetaxel.
Detailed Experimental Protocol
The following protocol is a representative example of a mild, four-step semi-synthesis of docetaxel from 10-DAB, achieving a high overall yield.[8][9][10]
Step 1: Selective Protection of 10-DAB III
-
Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB III.
-
Reagents: 10-deacetylbaccatin III (10-DAB III), 4-(dimethylamino)pyridine (DMAP), Benzyl chloroformate, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 10-DAB III (e.g., 28 mmol) and DMAP (e.g., 28 mmol) in anhydrous THF (150 mL).
-
Warm the solution to 40°C.
-
Add a solution of benzyl chloroformate in THF (e.g., 0.37 mol/L, 150 mL) dropwise over 1 hour.
-
Increase the temperature to 60°C and stir for an additional 30 minutes.
-
Cool the mixture to room temperature, filter, and wash the solid with THF to yield the C7, C10-diprotected baccatin III derivative.
-
Step 2: Side-Chain Coupling
-
Objective: To couple the protected baccatin derivative with the C13 side chain.
-
Reagents: 7,10-diprotected baccatin III, a commercially available protected β-lactam side chain, Sodium bis(trimethylsilyl)amide (NaN(TMS)₂), Sodium hydride (NaH).
-
Procedure:
-
Carry out the coupling reaction of the 7,10-diprotected baccatin III with the side-chain precursor.
-
Use NaN(TMS)₂ and NaH as coupling agents.
-
Purify the resulting coupled product via column chromatography.
-
Step 3: Deprotection
-
Objective: To remove the protecting groups from the coupled intermediate.
-
Reagents: Coupled intermediate, Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Treat the coupled intermediate with Pd/C under a hydrogen atmosphere.
-
After the reaction is complete, obtain the pure deprotected product by filtration and concentration.
-
Step 4: Final Hydrolysis (if necessary for side-chain deprotection) and Purification
-
Objective: To remove any final protecting groups (e.g., on the 2'-hydroxyl of the side chain) and purify the final product.
-
Reagents: Deprotected intermediate, Acidic solution (for hydrolysis), appropriate solvents for crystallization.
-
Procedure:
Data Presentation
The efficiency of the synthesis is critical for commercial viability. The following tables summarize key quantitative data reported for a representative semi-synthetic route.
Table 1: Reaction Yields by Step
| Step | Description | Reported Yield | Reference |
| 1 | Selective Protection of 10-DAB | ~81% | [8] |
| 2 | Side-Chain Coupling | ~80% | [8] |
| 3 | Deprotection (Hydrogenolysis) | ~98% | [8] |
| - | Overall Yield | ~50% | [8][9][10] |
Table 2: Characterization and Quality Control Data for Docetaxel Trihydrate
| Parameter | Method | Typical Specification/Result | Reference |
| Identity | NMR, MS | Conforms to reference spectra | [10] |
| Purity | HPLC | >99% | [8] |
| Form | X-Ray Powder Diffraction (XRPD) | Crystalline, characteristic peaks for trihydrate form | [11][13] |
| Water Content | Thermogravimetric Analysis (TGA) | Stoichiometric, ~3 water molecules per drug molecule | [11][12] |
| Melting Point | DSC / Melting Point Apparatus | ~232 °C | [14] |
| Optical Rotation | Polarimetry | [α]D = -36° (c=0.74 in ethanol) | [14] |
Mechanism of Action and Signaling Pathway
Docetaxel exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.[6][15]
-
Microtubule Stabilization: Unlike other agents that cause microtubule disassembly (e.g., vinca alkaloids), docetaxel binds to the β-tubulin subunit of microtubules.[16][17] This binding promotes the assembly of tubulin into highly stable, nonfunctional microtubules and inhibits their depolymerization.[18][19]
-
Cell Cycle Arrest: The disruption of normal microtubule dynamics leads to a significant decrease in free tubulin, which is necessary for the formation of the mitotic spindle.[6] This arrests the cell cycle at the G2/M phase, preventing cells from completing mitosis.[18][19]
-
Induction of Apoptosis: The prolonged mitotic block triggers a cascade of signaling events leading to programmed cell death, or apoptosis.[20] This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases.[19][21][22]
The following diagram illustrates the signaling pathway initiated by Docetaxel.
Caption: Docetaxel's mechanism of action leading to apoptosis.
References
- 1. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]
- 2. gilmanbedigian.com [gilmanbedigian.com]
- 3. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Navelbine® and Taxotere®: Histories of Sciences | CNRS [cnrs.fr]
- 5. Paclitaxel & Docetaxel | Differences & Origins | LGC Standards [lgcstandards.com]
- 6. Docetaxel - Wikipedia [en.wikipedia.org]
- 7. Docetaxel (Taxotere): preclinical and general clinical information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]
- 9. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 10. Study on Synthesis of Docetaxel [kjdb.org]
- 11. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 12. Docetaxel : Solid state characterization by X-ray powder diffraction and thermogravimetry | Journal de Physique IV [jp4.journaldephysique.org]
- 13. researchgate.net [researchgate.net]
- 14. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
The Role of Docetaxel Trihydrate in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and, ultimately, programmed cell death, or apoptosis.[1][2][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which docetaxel trihydrate induces apoptosis, detailing the intricate signaling pathways involved. It further presents a compilation of quantitative data from various studies and outlines key experimental protocols for investigating docetaxel-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Microtubule Stabilization
Docetaxel's cytotoxic effects are primarily initiated by its binding to the β-tubulin subunit of microtubules.[2][5][6] This interaction stabilizes the microtubules, preventing their depolymerization, a crucial process for the dynamic reorganization of the cytoskeleton required during mitosis.[1][2][6] The stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle assembly.[2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which triggers a cascade of events culminating in apoptotic cell death.[1][6][7]
Signaling Pathways in Docetaxel-Induced Apoptosis
Docetaxel triggers apoptosis through a complex interplay of multiple signaling pathways. The primary routes involve the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways. Furthermore, the PI3K/Akt and MAPK signaling cascades play crucial modulatory roles in determining the cellular fate following docetaxel exposure.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in docetaxel-induced apoptosis.[5][8] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad).[5][9]
Docetaxel treatment leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.[1][10] This relieves the inhibition of pro-apoptotic members like Bax and Bak, which then undergo conformational changes and translocate to the mitochondrial outer membrane.[8] The activation of Bax and Bak results in the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptogenic factors into the cytosol.[5][6][8] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[9] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[4][8]
Docetaxel-Induced Intrinsic Apoptosis Pathway
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway in docetaxel-induced apoptosis.[5] This pathway is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[5] Docetaxel can sensitize cancer cells to TRAIL-mediated apoptosis.[11] The activation of death receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving Bid to tBid, which in turn activates the intrinsic pathway.[5]
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often dysregulated in cancer.[12][13] Docetaxel has been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis.[12][14] Inhibition of this pathway leads to a decrease in the phosphorylation and activation of Akt.[9] Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins such as Bad, leading to their activation and the promotion of apoptosis.[9] The combination of docetaxel with PI3K/Akt inhibitors has been shown to have synergistic cytotoxic effects in prostate cancer cells.[14][15]
Modulation of PI3K/Akt Pathway by Docetaxel
The Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play complex and often opposing roles in the cellular response to docetaxel.
-
ERK Pathway: Activation of the ERK1/2 pathway is often associated with cell survival and proliferation.[16] In some contexts, docetaxel has been shown to suppress ERK1/2 phosphorylation, contributing to its anti-proliferative and pro-apoptotic effects.[17] However, in other studies, ERK activation has been observed following taxol treatment and is suggested to be essential for the apoptotic response.[18]
-
JNK and p38 MAPK Pathways: In contrast to ERK, the activation of the JNK and p38 MAPK pathways is generally considered pro-apoptotic.[16] Docetaxel treatment can lead to the activation of JNK, which in turn can phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family, to promote apoptosis.[16][19]
Quantitative Data on Docetaxel-Induced Apoptosis
The sensitivity of cancer cells to docetaxel-induced apoptosis varies across different cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment.
| Cell Line | Cancer Type | Docetaxel Concentration | Duration of Treatment | Apoptosis Rate (%) | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 4 nM | 48 h | Not Specified | 3.72 | [9] |
| DU-145 | Prostate Cancer | 10 nM | 48 h | Not Specified | 4.46 | [9] |
| LNCaP | Prostate Cancer | 2 nM | 48 h | Not Specified | 1.13 | [9] |
| IgR3 | Melanoma | 20 nmol/L | 24 h | ~40% | Not Specified | [8] |
| MM200 | Melanoma | 20 nmol/L | 24 h | ~20% | Not Specified | [8] |
| SCC-9 | Oral Cancer | IC50 (0.903 µg/ml) | 24 h | ~11.5% (Apoptotic + Necroptotic) | ~2.3 (converted) | [20] |
Key Experimental Protocols
Investigating the role of docetaxel in inducing apoptosis involves a variety of standard cell and molecular biology techniques.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ cells per well and culture for approximately 24 hours.[9]
-
Drug Treatment: Treat the cells with various concentrations of docetaxel for the desired duration (e.g., 48 or 72 hours).[9][21] Include untreated control wells.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the supernatant and add 200 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2x10⁵ cells per well and treat with docetaxel for the desired time.[9]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.[22]
-
Staining: Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[23]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Treat cells with docetaxel, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[24]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).[24]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture and treat cells with docetaxel as described for other assays.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[9]
-
Staining: Wash the fixed cells and resuspend them in PBS containing RNase A and propidium iodide.[9][24]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[24][25]
Conclusion
Docetaxel trihydrate induces apoptosis in cancer cells through a multifaceted mechanism primarily centered on the stabilization of microtubules and subsequent G2/M cell cycle arrest. The ensuing apoptotic cascade is predominantly mediated by the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of caspases. Furthermore, docetaxel's pro-apoptotic effects are modulated by its influence on key signaling pathways such as PI3K/Akt and MAPK. A thorough understanding of these mechanisms is paramount for optimizing the clinical use of docetaxel, developing effective combination therapies, and overcoming drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate cellular responses to this potent anti-cancer agent.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. geneticsmr.org [geneticsmr.org]
- 18. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of AMPKα and MAPK-ERK/-JNK Signals in Docetaxel-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Docetaxel Trihydrate-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Introduction
Docetaxel, a semisynthetic taxane, is a cornerstone chemotherapeutic agent in the treatment of a multitude of solid tumors, including breast, prostate, and lung cancers.[1][2] Its clinical efficacy is primarily attributed to its potent ability to induce cell cycle arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Docetaxel-induced cell cycle arrest, with a focus on its interaction with microtubules and the ensuing signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Docetaxel's mode of action.
Core Mechanism: Microtubule Stabilization and Mitotic Disruption
The principal mechanism of Docetaxel's antineoplastic activity is its interference with the normal function of microtubules.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly into stable, non-functional bundles and preventing their depolymerization.[1][2] This stabilization disrupts the dynamic instability of microtubules, a process crucial for the proper segregation of chromosomes during mitosis.[1] The consequence is the formation of abnormal mitotic spindles, which in turn activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.
Activation of the SAC prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest ultimately triggers a cascade of events culminating in apoptotic cell death.[1][3]
Signaling Pathways Implicated in Docetaxel-Induced Cell Cycle Arrest
Docetaxel's impact extends beyond microtubule stabilization, influencing several key signaling pathways that regulate cell survival and death.
Bcl-2 Phosphorylation
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This phosphorylation inactivates Bcl-2, thereby promoting the apoptotic cascade.[3][5] Interestingly, while Bcl-2 phosphorylation is a significant mechanism, Docetaxel can also induce apoptosis through Bcl-2-independent pathways.[6]
Docetaxel-induced Bcl-2 phosphorylation pathway.
p53 Activation
The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage and mitotic spindle disruption. In response to Docetaxel treatment, p53 can be activated, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[7] Docetaxel has been shown to increase the levels of ser15 phosphorylation of p53 in a dose-dependent manner in some cancer cell lines.[8] However, the role of p53 in Docetaxel-induced apoptosis can be cell-type dependent, with some studies indicating that Docetaxel can induce apoptosis independently of p53 activation.[9]
p53-mediated response to Docetaxel.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that Docetaxel can suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK, suggesting that the MAPK signaling pathway plays a vital role in the anti-proliferative effect of Docetaxel.[10]
Quantitative Data on Docetaxel's Effects
The cytotoxic and cell cycle arrest effects of Docetaxel are dose- and cell line-dependent.
Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 7.21 | [11] |
| 22rv1 | Prostate Cancer | 1.26 | [11] |
| DU145 | Prostate Cancer | 15.17 | [11] |
| H460 | Lung Cancer | 1.41 (2D culture) | [12] |
| A549 | Lung Cancer | 1.94 (2D culture) | [12] |
| H1650 | Lung Cancer | 2.70 (2D culture) | [12] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at low nM concentrations | [13] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at low nM concentrations | [13][14] |
Note: IC50 values can vary depending on experimental conditions such as exposure time and assay method.
Table 2: Effect of Docetaxel on Cell Cycle Distribution in Prostate Cancer Cell Lines
Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| C4-2B | Control | - | - | - | [7] |
| Docetaxel | - | - | Increased | [7] | |
| DU145 | Control | - | - | - | [7] |
| Docetaxel | - | - | 69.7 | [7] | |
| PC3 | Untreated Control | 50.8 ± 6.7 | - | - | [15] |
| Docetaxel | 53.0 ± 7.8 | - | ~20 | [15] |
Note: Specific percentages for all phases were not available in all cited sources. The general trend observed is a significant increase in the G2/M population with Docetaxel treatment.
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[16]
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[17][18]
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.[16][17]
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[16]
Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Key Cell Cycle and Apoptotic Proteins
Western blotting is a technique used to detect specific proteins in a sample.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE Gels
-
Transfer Apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-p53)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Microtubule Visualization
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Glass Coverslips
-
Fixation Solution (e.g., paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with Triton X-100)
-
Blocking Buffer (e.g., PBS with BSA)
-
Primary Antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
Antifade Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with Docetaxel as required.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.[19]
-
Blocking and Staining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[19]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Conclusion
Docetaxel trihydrate exerts its potent anticancer effects primarily by stabilizing microtubules, which leads to the disruption of mitotic spindle formation and a subsequent arrest of the cell cycle in the G2/M phase. This mitotic arrest, in conjunction with the modulation of key signaling pathways including Bcl-2 phosphorylation and p53 activation, ultimately drives cancer cells towards apoptosis. A thorough understanding of these intricate molecular mechanisms is paramount for the strategic development of novel therapeutic combinations and for overcoming mechanisms of drug resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of docetaxel-induced apoptosis and cell cycle arrest by all- trans retinoic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional p53 Determines Docetaxel Sensitivity in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. benchchem.com [benchchem.com]
Preclinical Research Applications of Docetaxel Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research applications of Docetaxel trihydrate, a potent anti-mitotic agent widely used in cancer chemotherapy. This document details its core mechanism of action, summarizes its efficacy in various preclinical cancer models, and provides detailed experimental protocols for its evaluation.
Core Mechanism of Action
Docetaxel is a member of the taxane family of chemotherapeutic drugs.[1] Its primary mechanism of action is the disruption of microtubule dynamics within the cell.[1] Unlike other anti-cancer agents that inhibit microtubule formation, docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously prevents their depolymerization.[1] This leads to the formation of non-functional microtubule bundles, which disrupts the normal mitotic spindle function necessary for cell division.[1] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptotic cell death.[2]
Beyond its direct impact on microtubules, docetaxel's cytotoxic effects are also mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to contribute to its pro-apoptotic activity.[3]
Key Signaling Pathways Modulated by Docetaxel
Bcl-2 Phosphorylation Pathway
Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This post-translational modification is believed to inactivate Bcl-2's protective function, thereby promoting the mitochondrial pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[3]
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy. Preclinical studies have demonstrated that docetaxel can inhibit this pathway, particularly in combination with PI3K inhibitors. This inhibition can enhance the apoptotic effects of docetaxel and overcome resistance mechanisms in various cancer models, including breast cancer.[4][5][6]
Preclinical Efficacy in Cancer Models
Docetaxel has demonstrated significant antitumor activity in a wide range of preclinical cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity
The cytotoxic effects of docetaxel are time and concentration-dependent.[7] The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Prostate Cancer | |||
| LNCaP | Androgen-dependent | 1.13 | [2] |
| PC-3 | Androgen-independent | 3.72 | [2] |
| DU-145 | Androgen-independent | 4.46 | [2] |
| Lung Cancer | |||
| A549 | Non-small cell | 1.94 (2D), 118.11 (3D) | [8] |
| H1299 | Non-small cell | Varies with Zinc | [9] |
| H460 | Non-small cell | 1.41 (2D), 76.27 (3D) | [8] |
| H1650 | Non-small cell | 2.70 (2D), 81.85 (3D) | [8] |
| Breast Cancer | |||
| MDA-MB-231 | Triple-negative | Varies | [10] |
| ZR75-1 | ER-positive | Varies | [10] |
| Other Cancers | |||
| Neuroblastoma Lines | 0.13 - 3.3 ng/mL | [7] | |
| Breast Carcinoma Lines | 0.13 - 3.3 ng/mL | [7] | |
| Colon Carcinoma Lines | 0.13 - 3.3 ng/mL | [7] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have consistently shown docetaxel's ability to inhibit tumor growth. The efficacy is dependent on the dose, schedule, and tumor model.
| Tumor Model | Cancer Type | Animal Model | Docetaxel Dose & Schedule | Tumor Growth Inhibition/Regression | Reference |
| DU-145 Xenograft | Prostate Cancer | Nude Mice | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | [11] |
| H460 Xenograft | Non-small Cell Lung Cancer | Mice | Not specified | Significant retardation of tumor growth | [12] |
| SKOV3-luc Xenograft | Ovarian Cancer | SCID Mice | 16, 24, 32 mg/kg (total dose) | 38% tumor inhibition at 32 mg/kg | [13] |
| P03 Xenograft | Pancreatic Adenocarcinoma | Mice | 20 mg/kg/week for 4 weeks | Increased median survival | [14][15] |
| Head and Neck Squamous Cell Carcinoma Xenografts | Head and Neck Cancer | Nude Mice | 20 mg/kg, two i.v. injections with a week interval | Significant growth inhibiting effect | [16] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of docetaxel. These studies help in designing effective dosing regimens for in vivo efficacy studies.
| Animal Model | Dose & Administration | Cmax (µM) | AUC (µMh) | t1/2 (h) | Clearance (L/h/kg) | Reference |
| Mice | 6 mg/kg, single IP dose | ~0.08 | 1.2 | ~1.5 | Not specified | [17] |
| Mice | 1 mg/kg, single IP dose | ~0.08 | 0.12 | Not specified | Not specified | [17] |
| Mice | 20 mg/kg, i.v. | Not specified | Not specified | Not specified | Not specified | [18][19] |
| Mice | 5 mg/kg, i.v. | Not specified | Not specified | Not specified | Not specified | [18][19] |
| Rats | 15 mg/kg, i.p. | Not specified | 110.6 µg/mLmin (peritoneal fluid) | Not specified | Not specified | [20] |
| Rats | 15 mg/kg, i.v. | Not specified | 4.25 µg/mL*min (plasma) | Not specified | Not specified | [20] |
| Rats | Taxotere® formulation, i.v. | Not specified | Not specified | 1.173 ± 1.154 | Not specified | [21] |
Experimental Protocols
General Workflow for Preclinical Evaluation
The preclinical evaluation of docetaxel typically follows a structured workflow, starting from in vitro screening to in vivo efficacy and safety assessment.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in a medium supplemented with 5% FBS and allow them to adhere overnight.[22]
-
Drug Treatment: Treat the cells with a range of docetaxel concentrations (e.g., 0.1, 1, and 10 nM) for various time points (e.g., 24, 48, and 72 hours).[22] Include a vehicle-only control group.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for two hours to allow for the formation of formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]
In Vivo Xenograft Study
Xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of docetaxel.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ H460 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size. Then, randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer docetaxel to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg/week, i.v., for 3 weeks).[11] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.[11]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for angiogenesis markers).[11] Calculate the percentage of tumor growth inhibition or regression.[11]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with docetaxel for a specified time. Then, lyse the cells in a suitable buffer to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[24]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[24]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of AKT, Bcl-2, caspase-3).[25]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. The growth inhibiting effect of docetaxel (Taxotere®) in head and neck squamous cell carcinoma xenografts [repository.tno.nl]
- 17. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A physiologically based pharmacokinetic model of docetaxel disposition: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Docetaxel Toxicity Optimization in Esophageal Squamous Cell Carcinoma Cell Line YM-1: A Study of Cell Cycle and Doubling Time Effect - Medical Laboratory Journal [mlj.goums.ac.ir]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Vivo Antitumor Activity of Docetaxel Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo antitumor activity of Docetaxel trihydrate, a potent microtubule inhibitor widely used in cancer chemotherapy. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
Docetaxel exerts its cytotoxic effects primarily by disrupting microtubule dynamics. It binds to the β-subunit of tubulin, promoting the assembly of microtubules and stabilizing them, thereby preventing the depolymerization necessary for cell division.[1][2] This action arrests the cell cycle at the G2/M phase, leading to an accumulation of cells in mitosis and subsequent apoptotic cell death.[3][4]
An additional mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2.[3] This phosphorylation inactivates Bcl-2, further promoting the apoptotic cascade. However, studies have also shown that Docetaxel can induce apoptosis through Bcl-2-independent pathways, highlighting its multifaceted antitumor activity.[4][5]
Caption: Mechanism of Action of Docetaxel.
Quantitative Antitumor Efficacy
The in vivo antitumor activity of Docetaxel trihydrate has been evaluated in numerous preclinical studies using various xenograft models. The following tables summarize key quantitative findings.
Table 1: In Vivo Efficacy of Docetaxel Monotherapy
| Tumor Model | Cell Line | Animal Model | Docetaxel Dose and Schedule | Endpoint | Result | Citation(s) |
| Breast Cancer | MCF-7 | Nude Mice | 30 mg/kg, single i.p. injection | Apoptosis & Proliferation | Increased apoptosis and decreased proliferation | [1] |
| Prostate Cancer | DU-145 | BALB/c Nude Mice | 10 mg/kg/week, i.v., for 3 weeks | Tumor Regression | 32.6% | [5] |
| Prostate Cancer | Prostate Adenocarcinoma Xenografts | SCID Mice | 10 mg/kg, 30 mg/kg, 60 mg/kg (fractionated doses) | Tumor Volume Reduction at Day 25 | 16%, 46%, 78% respectively | [6] |
Table 2: In Vivo Efficacy of Docetaxel Combination Therapy
| Tumor Model | Cell Line | Animal Model | Treatment | Endpoint | Result | Citation(s) |
| Prostate Cancer | PAC120 (hormone-dependent) | Nude Mice | Docetaxel + Trastuzumab | Tumor Growth Inhibition (TGI) | 85% TGI at day 33 | [7] |
| Taxane-Resistant Prostate Cancer | PC3-TxR | ICR-NOD/SCID Mice | Docetaxel + Piperine | Tumor Growth Inhibition vs. Docetaxel alone | Significant inhibition (114% vs. 217% tumor growth) | [8][9] |
| Breast Cancer | R-27 (P-gp positive) | Nude Mice | Docetaxel (10 mg/kg, i.p.) + Doxorubicin (8 mg/kg, i.v.) | Antitumor Activity | Synergistic | [10] |
| Breast Cancer | MX-1 | Nude Mice | Docetaxel (10 mg/kg, i.p.) + Doxorubicin (8 mg/kg, i.v.) | Antitumor Activity | Additive | [10] |
| Hereditary Breast Cancer | K14cre;Cdh1F/F;Trp53F/F | Cyp3a knockout mice | Docetaxel (20 mg/kg, i.v., weekly) + Ritonavir (12.5 mg/kg, p.o., 5 days/week) | Tumor Growth Inhibition | Enhanced antitumor effect compared to Docetaxel alone | [11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for common in vivo experiments involving Docetaxel trihydrate.
Xenograft Tumor Model Establishment
A common workflow for establishing and evaluating antitumor activity in a xenograft model is outlined below.
Caption: General workflow for a xenograft study.
1. Cell Culture and Preparation:
-
Cell Lines: Human cancer cell lines such as DU-145 (prostate) or MCF-7 (breast) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Harvesting: Cells are harvested during the logarithmic growth phase using trypsin-EDTA.
-
Cell Viability: Cell viability is assessed using a trypan blue exclusion assay to ensure >95% viability.
-
Resuspension: Cells are resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 1 x 10^7 cells/mL).
2. Animal Models and Tumor Implantation:
-
Animal Strain: Immunocompromised mice, such as athymic nude mice or SCID mice, are typically used to prevent rejection of human tumor cells.
-
Implantation:
-
Subcutaneous: A cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of the mouse.
-
Orthotopic (Mammary Fat Pad for Breast Cancer): For models like MCF-7, cells are injected directly into the mammary fat pad to better mimic the natural tumor microenvironment.
-
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Once tumors are palpable, their dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: Docetaxel trihydrate is typically dissolved in a suitable vehicle (e.g., a mixture of polysorbate 80 and ethanol, further diluted in saline) and administered intravenously (i.v.), intraperitoneally (i.p.), or subcutaneously (s.c.) at specified doses and schedules.
4. Endpoint Analysis:
-
At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, which may include:
-
Histopathology: To assess tumor morphology, necrosis, and apoptosis.
-
Immunohistochemistry (IHC): To analyze the expression of specific protein markers (e.g., Ki-67 for proliferation, CD34 for angiogenesis).
-
Western Blotting: To quantify the expression of proteins involved in signaling pathways.
-
Pharmacokinetic Analysis: To measure drug concentrations in plasma and tumor tissue.
-
Signaling Pathway of Docetaxel-Induced Apoptosis
The induction of apoptosis by Docetaxel involves a complex signaling cascade. A key event is the mitotic arrest, which can trigger the intrinsic apoptotic pathway.
Caption: Docetaxel-induced apoptosis pathway.
This guide provides a foundational understanding of the in vivo antitumor activity of Docetaxel trihydrate. For more detailed information on specific experimental conditions and results, readers are encouraged to consult the cited literature.
References
- 1. Monitoring the Effect of Docetaxel Treatment in MCF7 Xenografts Using Multimodal In Vivo and Ex Vivo Magnetic Resonance Methods, Histopathology, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Docetaxel Trihydrate to β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between docetaxel trihydrate and its molecular target, β-tubulin. A thorough understanding of this interaction is fundamental for the rational design of novel microtubule-stabilizing agents with improved therapeutic indices.
Introduction: The Mechanism of Action
Docetaxel, a semi-synthetic taxane, is a potent antineoplastic agent widely used in the treatment of various solid tumors.[1] Its primary mechanism of action involves binding to the β-subunit of tubulin, the building block of microtubules.[2][3] This binding event stabilizes microtubules, preventing their depolymerization and disrupting the dynamic instability essential for mitotic spindle formation and cell division.[2][4] The resulting cell cycle arrest at the G2/M phase ultimately leads to apoptotic cell death.[1][4]
Quantitative Analysis of Docetaxel-Tubulin Interaction
The affinity of docetaxel for β-tubulin has been quantified using various biophysical techniques. These values are critical for structure-activity relationship (SAR) studies and for comparing the potency of different taxane analogs.
| Parameter | Value | Method | Cell/System | Reference |
| Dissociation Constant (Kd) | 6.8 ± 0.2 µmol/L | Radiolabeled Binding Assay ([¹⁴C]-docetaxel) | Unfractionated microtubules | [5] |
| Dissociation Constant (Kd) | 7.9 ± 0.3 µmol/L | Radiolabeled Binding Assay ([¹⁴C]-docetaxel) | βIII-tubulin-depleted microtubules | [5] |
| Inhibition Constant (Ki) | 16 nM | Flow Cytometry (Competitive Binding) | Cellular microtubules | [5] |
| EC50 (Tubulin Assembly) | 0.36 µM | In vitro assembly assay | Purified yeast tubulin (mutated) | [6] |
Experimental Protocols
The characterization of the docetaxel-β-tubulin interaction relies on a combination of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay
This spectrophotometric assay measures the ability of a compound to promote the assembly of tubulin into microtubules, a hallmark of taxane activity.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).
-
Prepare a stock solution of docetaxel trihydrate in DMSO.
-
Prepare a series of dilutions of the docetaxel stock solution in G-PEM buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well microplate, add the docetaxel dilutions to triplicate wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Initiate the reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final absorbance for each concentration.
-
Calculate the EC₅₀ value, the concentration of docetaxel that induces 50% of the maximal tubulin polymerization.
-
Competition Binding Assay
This assay determines the binding affinity of an unlabeled compound (docetaxel) by measuring its ability to compete with a labeled ligand (e.g., [³H]-paclitaxel) for the same binding site on microtubules.[6]
Protocol:
-
Microtubule Preparation:
-
Polymerize purified tubulin in the presence of GTP at 37°C to form stabilized microtubules.
-
-
Competition Reaction:
-
Incubate the pre-formed microtubules with a fixed concentration of [³H]-paclitaxel and varying concentrations of unlabeled docetaxel trihydrate.
-
Allow the reaction to reach equilibrium (typically 30 minutes at 37°C).
-
-
Separation and Quantification:
-
Separate the microtubules from the unbound ligands by centrifugation.
-
Wash the microtubule pellet to remove any remaining unbound radioligand.
-
Resuspend the pellet and measure the amount of bound [³H]-paclitaxel using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-paclitaxel against the concentration of docetaxel.
-
Determine the IC₅₀ value, the concentration of docetaxel that inhibits 50% of the [³H]-paclitaxel binding.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of docetaxel to β-tubulin, providing a complete thermodynamic profile of the interaction.[7][8]
Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the β-tubulin solution (typically 10-50 µM).
-
Fill the injection syringe with the docetaxel solution (typically 10-20 times the concentration of the protein).[8][9]
-
Perform a series of injections of the docetaxel solution into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of docetaxel to β-tubulin.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of docetaxel to immobilized β-tubulin in real-time, providing kinetic and affinity data.[10]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified β-tubulin onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[10]
-
-
Binding Analysis:
-
Inject a series of concentrations of docetaxel trihydrate over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
After each injection, regenerate the sensor surface to remove the bound docetaxel.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) against time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
-
Signaling Pathways and Experimental Workflows
Docetaxel-Induced Apoptotic Signaling Pathway
The binding of docetaxel to β-tubulin triggers a cascade of signaling events that culminate in apoptosis. This process involves the activation of multiple pathways, including the intrinsic (mitochondrial) and extrinsic pathways, as well as the modulation of key signaling kinases.
Caption: Docetaxel-induced apoptotic signaling pathway.
Experimental Workflow for Determining Binding Affinity
The following diagram illustrates a typical workflow for quantifying the binding affinity of docetaxel to β-tubulin using a combination of the experimental techniques described above.
Caption: Experimental workflow for binding affinity determination.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of docetaxel trihydrate to its target, β-tubulin. The quantitative data, experimental protocols, and pathway diagrams presented herein serve as a valuable resource for researchers in the field of cancer drug discovery and development. A comprehensive understanding of the molecular interactions between docetaxel and tubulin is crucial for the design of next-generation microtubule-targeting agents with enhanced efficacy and reduced toxicity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Docetaxel Trihydrate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a semisynthetic member of the taxane family of chemotherapeutic agents, derived from paclitaxel.[1][2] It is a well-established anti-mitotic medication used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][3] Docetaxel functions as a potent microtubule-stabilizing agent, disrupting essential cellular processes that rely on dynamic microtubule function, such as cell division.[4] These application notes provide detailed protocols for the use of docetaxel trihydrate in cell culture experiments to assess its cytotoxic and mechanistic effects.
Mechanism of Action
The primary mechanism of action for docetaxel involves its binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits their depolymerization.[1] This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[1][5][6]
In addition to mitotic arrest, docetaxel's antineoplastic activity is also attributed to its ability to induce the phosphorylation of the B-cell lymphoma 2 (Bcl-2) oncoprotein.[7][8] Bcl-2 normally functions to block apoptosis; its phosphorylation by docetaxel attenuates this anti-apoptotic effect, thereby promoting cell death.[7][8] In prostate cancer cells specifically, docetaxel has been shown to target the Smad3/HIF-1α signaling pathway to inhibit tumor proliferation.[9]
Caption: Docetaxel's primary mechanism of action.
Preparation and Storage of Docetaxel Trihydrate
Proper handling and storage of docetaxel trihydrate are crucial to maintain its potency and ensure experimental reproducibility.
1. Reconstitution of Lyophilized Powder:
-
Docetaxel trihydrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][4] It is sparingly soluble in aqueous buffers.[2]
-
To prepare a high-concentration stock solution, dissolve the lyophilized powder in DMSO.[4] For example, dissolve 1 mg of docetaxel in 1 ml of DMSO to create a 1 mg/ml stock solution.[4]
-
Ensure the compound is completely dissolved by vortexing.
2. Storage Conditions:
-
Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for at least four years.[2][4]
-
Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[4] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[4]
3. Preparation of Working Solutions:
-
For cell culture experiments, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Note: It is not recommended to store aqueous solutions of docetaxel for more than one day.[2]
Summary of Docetaxel Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) of docetaxel varies significantly across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Reference |
| PC-3 | Prostate Cancer | 3.08 ± 0.4 | 72 h | [10] |
| LNCaP | Prostate Cancer | 1.46 ± 0.2 | 72 h | [10] |
| DU145 | Prostate Cancer | 0.469 | 72 h | [11] |
| NCI-H460 | Non-Small Cell Lung | 30 | 72 h | [10] |
| H460 | Non-Small Cell Lung | 1.41 (in µM) | Not Specified | [12] |
| A549 | Non-Small Cell Lung | 1.94 (in µM) | Not Specified | [12] |
| H1650 | Non-Small Cell Lung | 2.70 (in µM) | Not Specified | [12] |
| J774.2 | Murine Macrophage | 50 | Not Specified | [2] |
| Various | 13 Human Cell Lines | 0.13 - 3.3 (in ng/ml) | 24 h | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of docetaxel trihydrate in cell culture.
Caption: General experimental workflow for cell culture studies.
Protocol 1: Cell Viability Assay (MTT Method)
This protocol determines the effect of docetaxel on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Docetaxel trihydrate stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 180 µL of medium and incubate for 24 hours to allow for attachment.[14]
-
Treatment: Prepare serial dilutions of docetaxel in complete culture medium from the stock solution. Add 20 µL of the diluted docetaxel solutions to the respective wells.[14] Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: After incubation, add 25 µL of MTT reagent to each well.[14]
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.[14]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Docetaxel trihydrate stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with desired concentrations of docetaxel for a specified time (e.g., 24 or 48 hours).[15][16]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Docetaxel trihydrate stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with docetaxel for the desired time period (e.g., 8, 24, 48 hours).[18]
-
Harvesting: Harvest cells by trypsinization, collecting them into a centrifuge tube.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells on ice or at -20°C for at least 2 hours.[17] Cells can be stored in ethanol at -20°C for several weeks.[19]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature or overnight at 4°C, protected from light.[17]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.[17]
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Docetaxel treatment is expected to cause an accumulation of cells in the G2/M phase.[18]
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Docetaxel Trihydrate Stock Solutions for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel trihydrate is a potent anti-neoplastic agent belonging to the taxane family of drugs. It is widely utilized in cancer research and drug development for its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1][2] Accurate and consistent preparation of Docetaxel trihydrate stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of Docetaxel trihydrate stock solutions for use in cell culture experiments.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for Docetaxel trihydrate solubility and stability.
| Parameter | Value | Solvent | Notes | Source(s) |
| Molecular Weight | 861.93 g/mol | - | - | [1] |
| Solubility | ~5 mg/mL | DMSO | - | [3] |
| ~1.5 mg/mL | Ethanol | - | [3] | |
| 250 mg/mL | DMSO | Requires sonication | [1] | |
| 50 mg/mL | Ethanol | Requires sonication | [1] | |
| 100 mg/mL | DMSO | Use fresh DMSO as moisture can reduce solubility | [4][5] | |
| 100 mg/mL | Ethanol | - | [4] | |
| Insoluble | Water | Sparingly soluble in aqueous buffers | [3][6] | |
| Stock Solution Stability | ≥ 4 years (solid) | -20°C | As a crystalline solid | [3] |
| Up to 3 months | DMSO or Ethanol | Store at -20°C. Aliquot to avoid freeze-thaw cycles. | [6][7] | |
| 6 months | In solvent | -80°C | [1] | |
| 1 month | In solvent | -20°C | [1] | |
| Working Solution Stability | Not recommended for more than one day | Aqueous solution | For dilutions in aqueous buffers like PBS | [3] |
| 4 weeks (0.3 and 0.9 mg/mL) | 0.9% NaCl or 5% Dextrose | In polyolefin containers at room temperature | [8][9] | |
| 35 days (0.4 and 0.8 mg/mL) | 0.9% NaCl | In polypropylene-polyethylene copolymer bags at 23°C | [10] |
Experimental Protocols
Materials
-
Docetaxel trihydrate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (anhydrous)
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated pipettes and sterile filter tips
Protocol 1: Preparation of a 10 mM Docetaxel Trihydrate Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
-
Calculate the required mass: Based on the molecular weight of Docetaxel trihydrate (861.93 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 8.62 mg of Docetaxel trihydrate.
-
Weigh the powder: Carefully weigh the calculated amount of Docetaxel trihydrate powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 8.62 mg of Docetaxel, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. For higher concentrations, sonication may be necessary to ensure complete dissolution.[1][5]
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][6][7]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the Docetaxel trihydrate stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the Docetaxel stock solution to the medium and mix immediately to avoid precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately. Aqueous solutions of Docetaxel are not stable for long periods.[3]
Mechanism of Action and Signaling Pathway
Docetaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their assembly and inhibits their depolymerization.[2] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptosis.[11][12]
Docetaxel-induced apoptosis is mediated through various signaling pathways. One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[2][13] Furthermore, studies have shown that Docetaxel can modulate other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT3 pathways.[14]
Caption: Docetaxel's mechanism of action and its influence on key signaling pathways leading to apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vitro studies using Docetaxel trihydrate.
Caption: A generalized experimental workflow for in vitro cell-based assays with Docetaxel.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Docetaxel trihydrate | Microtubule Associated | BCL | TargetMol [targetmol.com]
- 6. Docetaxel | 114977-28-5 [chemicalbook.com]
- 7. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 8. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docetaxel Trihydrate Dosage Calculation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of docetaxel trihydrate dosages for preclinical animal models. This document includes detailed experimental protocols for drug preparation and administration, a summary of dosages used in various cancer models, and an overview of the key signaling pathways affected by docetaxel.
Introduction to Docetaxel Trihydrate in Preclinical Research
Docetaxel is a potent anti-mitotic chemotherapy agent belonging to the taxane family. It is widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] In preclinical research, accurate dosage calculation and appropriate administration protocols are critical for obtaining reliable and reproducible results in animal models of cancer. Due to its poor aqueous solubility, docetaxel trihydrate requires specific formulation procedures for in vivo use.[3][4]
Dosage Calculation for Animal Models
The calculation of the correct docetaxel trihydrate dosage is fundamental for preclinical studies. Dosages are typically expressed in milligrams per kilogram (mg/kg) of the animal's body weight.
General Formula
The basic formula to calculate the volume of drug solution to be administered is:
Volume to administer (mL) = (Animal Weight (kg) × Desired Dose (mg/kg)) / Concentration of Drug Solution (mg/mL)
Body Surface Area (BSA) Conversion
In oncology studies, dosages are often scaled from human to animal models based on body surface area (BSA) to achieve equivalent therapeutic exposures. The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using Km values (body weight to BSA ratio).[5][6]
Formula for BSA-based dose conversion:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[5]
Table 1: Body Surface Area Conversion Factors (Km) [7][8]
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Dog | 8 | 20 |
| Monkey | 3 | 12 |
To convert a dose from mg/kg in one species to an equivalent mg/m² dose, multiply the mg/kg dose by the corresponding Km factor.[7]
Quantitative Data Summary
The following table summarizes docetaxel trihydrate dosages used in various preclinical animal models.
Table 2: Docetaxel Trihydrate Dosages in Preclinical Animal Models
| Animal Model | Tumor Type | Route of Administration | Dosage Regimen | Outcome |
| Nude Mice | Human Sarcoma (HT1080) Xenograft | IV Infusion (3-hour) | 40 mg/kg | 100% response rate (60% complete response)[9] |
| Nude Mice | Human Ovarian Carcinoma Xenografts | IV | Every 4 days for 3 doses | Highly effective in 4 different xenograft models[10] |
| SCID Mice | Human Breast Cancer (MDA-MB-435SHM) Xenograft | Not specified | Not specified | Tumor growth inhibition (T/C value of 45.3%)[11] |
| BALB/c Nude Mice | Human Breast Cancer (MCF-7) Xenograft | IV | 10 mg/kg | Used for biodistribution studies[12] |
| Sprague Dawley Rats | N/A (Pharmacokinetic study) | IV | 15 mg/kg | Pharmacokinetic profiling[13] |
| Sprague Dawley Rats | N/A (Pharmacokinetic study) | Intraperitoneal (IP) | 15 mg/kg and 150 mg/kg | Significantly higher peritoneal exposure compared to IV[13] |
| B6D2F1 Mice | Pancreatic Adenocarcinoma (P03) | IV | 20 or 30 mg/kg/week | Dose-dependent increase in median survival[14] |
| Mice | Squamous Cell Carcinoma (UMSCC2) Xenograft | Intraperitoneal (IP) | 6 mg/kg every 4 days | Significant reduction in tumor volume[15] |
Experimental Protocols
Preparation of Docetaxel Trihydrate for Injection
Due to its hydrophobic nature, docetaxel trihydrate requires a specific vehicle for solubilization before administration. The most common formulation involves a mixture of a surfactant (like Tween 80 or Polysorbate 80) and ethanol, which is then diluted in saline or a glucose solution.[4][14][16]
Materials:
-
Docetaxel Trihydrate powder
-
Ethanol (EtOH), dehydrated
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl) or 5% Glucose solution
-
Sterile vials and syringes
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of docetaxel trihydrate in ethanol. For example, to achieve a 50 mg/mL stock, dissolve the appropriate amount of docetaxel powder in ethanol, which may require ultrasonication to fully dissolve.[16]
-
Alternatively, a common commercial formulation consists of a 50/50 (v/v) ratio of polysorbate 80 and dehydrated alcohol.[17]
-
-
Intermediate Dilution (Vehicle Preparation):
-
A common vehicle for administration is a mixture of Polysorbate 80 and ethanol. For instance, a 1:1 (v/v) mixture can be prepared.
-
Another described method involves a 5:5:90 (v/v/v) ratio of Polysorbate 80, ethanol, and 5% glucose in water.[14]
-
-
Final Dilution for Injection:
-
Aseptically withdraw the required volume of the docetaxel stock solution.
-
Slowly add the stock solution to the appropriate volume of sterile saline (0.9% NaCl) or 5% glucose solution to reach the final desired concentration for injection. It is crucial to add the docetaxel solution to the diluent and not the other way around to prevent precipitation.
-
For example, a final solution can be prepared by first creating a 10% EtOH, 5% Tween-80, and 85% saline vehicle, and then dissolving the docetaxel.[16]
-
The final solution should be clear and administered shortly after preparation.[14]
-
Note: The stability of diluted docetaxel solutions can vary. It is recommended to use freshly prepared solutions. One study showed that a 10 mg/mL solution in the manufacturer's diluent was stable for 21 days at 4°C or 23°C.[18]
Administration to Animal Models
Intravenous (IV) Injection:
-
Animal: Mouse or Rat
-
Site: Lateral tail vein
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a suitable restraint device.
-
Swab the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the calculated volume of the docetaxel solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Injection:
-
Animal: Mouse or Rat
-
Site: Lower abdominal quadrant
-
Procedure:
-
Securely hold the animal with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline.
-
Insert a 25-27 gauge needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the docetaxel solution.
-
Withdraw the needle.
-
Signaling Pathway and Experimental Workflow Diagrams
Docetaxel's Primary Mechanism of Action
The following diagram illustrates the primary mechanism of action of docetaxel, which involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for an in vivo study evaluating the efficacy of docetaxel trihydrate in a tumor xenograft model.
Caption: Workflow for a preclinical docetaxel efficacy study.
References
- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 9. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Antitumor effect of combination of S-1 and docetaxel on the human breast cancer xenograft transplanted into SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. products.sanofi.us [products.sanofi.us]
- 18. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Application Note: Ultra-Performance Liquid Chromatography Method for the Quantification of Docetaxel Trihydrate in Plasma
Introduction
Docetaxel is a semi-synthetic taxane with potent anti-neoplastic activity, widely used in the treatment of various cancers. Therapeutic drug monitoring of docetaxel is crucial to optimize treatment efficacy and minimize toxicity. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) tandem mass spectrometry (MS/MS) method for the quantification of docetaxel in human plasma. The method is suitable for pharmacokinetic studies and routine clinical monitoring.
Experimental Protocols
Materials and Reagents
-
Docetaxel trihydrate reference standard
-
Paclitaxel (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Thermo Scientific™ SOLA™) or liquid-liquid extraction solvents.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACQUITY UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1][2]
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 10 µL of the internal standard working solution (paclitaxel in acetonitrile). Vortex for 30 seconds.[3] Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute docetaxel and the internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 25°C[1] |
| Run Time | 3.5 - 4.5 minutes[2][4] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 2.2 | 5 | 95 |
| 2.21 | 50 | 50 |
| 3.5 | 50 | 50 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | 3.5 kV[1] |
| Cone Voltage | 25 V[1] |
| MRM Transitions | Docetaxel: m/z 808.3 → 527.0; Paclitaxel (IS): m/z 854.3 → 569.0[2] |
Method Validation Data
The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines.[5]
Table 1: Linearity and Limit of Quantification
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Docetaxel (Total) | 0.54 - 216 | > 0.99 | 0.54 |
| Docetaxel (Unbound) | 0.108 - 10.8 | > 0.99 | 0.108[4][6] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Docetaxel (Total Plasma) | Low | 1.5 | < 10.66 | < ± 12.70 | < 10.66 | < ± 12.70 |
| Medium | 50 | < 10.66 | < ± 12.70 | < 10.66 | < ± 12.70 | |
| High | 150 | < 10.66 | < ± 12.70 | < 10.66 | < ± 12.70 | |
| Docetaxel (Ultrafiltered Plasma) | Low | 0.3 | < 11.92 | < ± 12.72 | < 11.92 | < ± 12.72 |
| Medium | 2.5 | < 11.92 | < ± 12.72 | < 11.92 | < ± 12.72 | |
| High | 7.5 | < 11.92 | < ± 12.72 | < 11.92 | < ± 12.72 |
Data synthesized from multiple sources indicating that precision and accuracy were within the generally accepted limits of ±15% (±20% for LLOQ).[4][6][7]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Docetaxel | Low | > 79.4 | Ion Suppression Observed |
| Medium | > 79.4 | Ion Suppression Observed | |
| High | > 79.4 | Ion Suppression Observed |
Recovery values were found to be consistent and reproducible.[2][7] The use of an internal standard corrects for variations in recovery and matrix effects.
Table 4: Stability
| Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 4-8 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable |
| Long-term Storage (-70°C) | Up to 2 years | Stable |
Docetaxel has been shown to be stable under various storage conditions.[7]
Visualizations
Caption: Experimental workflow for docetaxel quantification in plasma.
Caption: Logical relationship of method validation parameters.
Conclusion
This application note details a validated UPLC-MS/MS method for the reliable quantification of docetaxel in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic research in patients undergoing docetaxel therapy. The provided protocol and validation data support its implementation in a regulated bioanalytical laboratory.
References
- 1. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Docetaxel Trihydrate Nanoparticle Formulations for Enhanced Drug Delivery
Introduction
Docetaxel (DTX) is a potent, second-generation taxane-family chemotherapeutic agent widely used in the treatment of various cancers, including breast, prostate, lung, and gastric cancers.[1][2][3] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents their disassembly.[1] This stabilization of microtubules disrupts the normal mitotic spindle function, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][4][5] Despite its efficacy, the clinical application of docetaxel is hampered by its poor water solubility.[2][6] The commercial formulation, Taxotere®, utilizes polysorbate 80 (Tween 80) and ethanol to solubilize the drug, but this vehicle is associated with serious side effects, including hypersensitivity reactions and cumulative fluid retention.[7][8]
Nanotechnology offers a promising approach to overcome these limitations.[2][9] Encapsulating docetaxel trihydrate within nanoparticle systems can improve its solubility, enhance its bioavailability, enable controlled drug release, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[2][6][10] This document provides an overview of various docetaxel nanoparticle formulations, their characterization, and protocols for their preparation and evaluation.
Data Presentation: Formulation and Characterization
The successful formulation of docetaxel nanoparticles depends on the selection of appropriate polymers and preparation methods. Key characterization parameters include particle size, polydispersity index (PDI), zeta potential, and drug loading/encapsulation efficiency.
Table 1: Characteristics of Polymeric Docetaxel Nanoparticles
| Polymer/System | Preparation Method | Avg. Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Emulsification/Solvent Diffusion | 184.3 ± 14.6 | 0.15 | - | - | - | [7] |
| PEG-PLGA | Nanoprecipitation (Box-Behnken Design) | 188 | 0.16 | - | - | 9 | [11] |
| PLA-PCL | - | 100 - 200 | Unimodal | - | > PLGA-PCL | - | [12] |
| PLGA-PCL | - | 100 - 200 | Unimodal | - | Highest among tested | - | [12] |
| PLA-TPGS | SPG Membrane Emulsification | 306.8 ± 5.5 | - | - | 81.8 ± 4.5 | - | [13] |
| PLGA | SPG Membrane Emulsification | 334.1 ± 2.7 | - | - | 64.5 ± 2.7 | - | [13] |
| PCL-Tween 80 | Modified Solvent Extraction/Evaporation | ~200 | - | - | - | 10 | [8][14] |
| Eudragit RL/RS 100 | Solvent Evaporation | - | - | - | Optimized via CCD | - | [3] |
| Chitosan-PLGA | - | 250 - 300 | < 0.4 | +24.4 to +29.6 | - | - | [15] |
| Migloyl 812 / TPGS | Emulsion Method | < 120 | Narrow | - | > 93 | 3.5 | [16][17] |
Abbreviations: PLGA (Poly Lactic-co-Glycolic Acid), PEG (Polyethylene Glycol), PLA (Poly Lactic Acid), PCL (Poly-ε-Caprolactone), TPGS (D-α-Tocopheryl Polyethylene Glycol 1000 Succinate), PDI (Polydispersity Index), CCD (Central Composite Design).
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of docetaxel nanoparticles. The following are generalized protocols based on common techniques reported in the literature.
Protocol 1: Nanoparticle Preparation by Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like docetaxel within biodegradable polymers such as PLGA.[18]
Materials:
-
Docetaxel Trihydrate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Chloroform (Organic Solvent)[18][19]
-
Polyvinyl alcohol (PVA) or TPGS (Surfactant)[18]
-
Deionized Water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of docetaxel (e.g., 10 mg) and PLGA (e.g., 100 mg) in an appropriate volume of organic solvent (e.g., 2 mL DCM).[18]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.2% w/v PVA).[18]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication (e.g., 100-130 W for 5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.[18]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) using a magnetic stirrer to allow the organic solvent to evaporate completely.[19]
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 8000 rpm).[20]
-
Washing & Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and then freeze-dry (lyophilize) to obtain a powder, which can be stored at 4°C for long-term stability.[16]
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Procedure:
2. Drug Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).[20]
-
Procedure:
-
Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to break the particles and release the drug.
-
Quantify the amount of docetaxel using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100[16]
-
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the rate and mechanism of docetaxel release from the nanoparticles, often under physiological conditions.
Materials:
-
Docetaxel-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate tumor microenvironment)[21]
-
Thermostatically controlled shaking water bath
Procedure:
-
Accurately weigh an amount of freeze-dried nanoparticles equivalent to a specific amount of docetaxel (e.g., 5 mg).[19]
-
Disperse the nanoparticles in a known volume of release medium (e.g., 25 mL PBS) in a falcon tube or dialysis bag.[19][21]
-
Place the tubes in a shaking water bath maintained at 37°C.[19]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48... hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the docetaxel concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time. The release profile often shows an initial burst release followed by a sustained release phase.[11][21]
Protocol 4: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate the cytotoxic effects of docetaxel formulations on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, PC3 prostate cancer)[7][12]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Free Docetaxel, Docetaxel-loaded Nanoparticles, and Blank Nanoparticles
-
MTT reagent, DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed a specific number of viable cells (e.g., 10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of free docetaxel, docetaxel-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) can be determined to compare the potency of the formulations.[7]
Visualizations: Workflows and Signaling Pathways
Diagrams help to visualize complex processes, from experimental design to the molecular mechanism of action.
Caption: Workflow from nanoparticle formulation to in vivo efficacy studies.
Caption: Docetaxel's primary and secondary signaling pathways leading to cell death.
Conclusion
The development of docetaxel trihydrate nanoparticle formulations represents a significant advancement in chemotherapy. By leveraging polymers like PLGA, PCL, and others, researchers can create delivery systems that not only address the drug's poor solubility but also offer enhanced therapeutic efficacy and potentially reduced systemic toxicity.[3][6] The data shows that nanoparticle properties can be finely tuned by adjusting formulation parameters, leading to optimized drug delivery vehicles.[11][18] The protocols outlined provide a foundational framework for the synthesis, characterization, and evaluation of these promising nanomedicines, paving the way for further innovation in cancer treatment.
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. How nanotechnology can enhance docetaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Novel docetaxel-loaded nanoparticles based on PCL-Tween 80 copolymer for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Docetaxel Loaded PEG-PLGA Nanoparticles: Optimized Drug Loading, In-vitro Cytotoxicity and In-vivo Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel docetaxel-loaded nanoparticles based on poly(lactide-co-caprolactone) and poly(lactide-co-glycolide-co-caprolactone) for prostate cancer treatment: formulation, characterization, and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of docetaxel-loaded polymeric nanoparticles fabricated by Shirasu porous glass membrane-emulsification technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. BJNANO - Orally administered docetaxel-loaded chitosan-decorated cationic PLGA nanoparticles for intestinal tumors: formulation, comprehensive in vitro characterization, and release kinetics [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and Characterization of Docetaxel-Loaded Nanoparticle...: Ingenta Connect [ingentaconnect.com]
- 18. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
Application Note: In Vitro Cytotoxicity of Docetaxel Trihydrate
Introduction
Docetaxel trihydrate is a potent, semi-synthetic chemotherapeutic agent belonging to the taxane family of drugs.[1][2] It is widely utilized in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[2][3][4] The cytotoxic activity of Docetaxel is primarily attributed to its ability to disrupt the normal function of microtubules, which are crucial for cell division.[1][2] This application note provides a detailed protocol for determining the in vitro cytotoxicity of Docetaxel trihydrate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[5]
Mechanism of Action
Docetaxel exerts its anticancer effects by binding to the β-tubulin subunit of microtubules, the core components of the cell's cytoskeleton.[2][4] This binding stabilizes the microtubules and prevents their natural process of depolymerization.[2][3] The resulting non-functional microtubule bundles disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering a cascade of events that result in programmed cell death, or apoptosis.[2][3][6]
Caption: Mechanism of action of Docetaxel trihydrate leading to apoptosis.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Principle of the Assay
The MTT assay is a quantitative colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A549, PC-3, LNCaP).[7][8]
-
Docetaxel Trihydrate: Purity >99%.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Culture Vessels: 96-well flat-bottom sterile microplates, T-75 flasks.
Equipment
-
Laminar Flow Hood (Biological Safety Cabinet)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Microplate Reader (capable of reading absorbance at 570 nm)
-
Multichannel Pipettor and sterile tips
-
Hemocytometer or automated cell counter
-
Centrifuge
Experimental Procedure
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium per well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Preparation of Docetaxel Trihydrate Solutions: a. Prepare a high-concentration stock solution of Docetaxel trihydrate in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1 nM to 1000 nM).[10]
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the various concentrations of Docetaxel trihydrate solution to the respective wells. c. Include control wells containing medium with the same concentration of DMSO as the treated wells (vehicle control) and wells with medium only (untreated control). d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay: a. Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Background Correction: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Docetaxel that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (Percent Viability vs. Log of Drug Concentration) and using non-linear regression analysis.
Data Presentation
Quantitative data for cytotoxicity assays should be clearly structured. The following table provides an example of typical experimental parameters used in Docetaxel cytotoxicity studies.
| Parameter | Cell Line: A549 (Lung Cancer) | Cell Line: PC-3 (Prostate Cancer) | Cell Line: LNCaP (Prostate Cancer) |
| Seeding Density (cells/well) | 10,000[9] | 2,000 - 25,000[8][10] | 2,000[10] |
| Docetaxel Concentration Range | 0.01 - 10 µg/mL | 0.1 - 1000 nM | 0.1 - 1000 nM[10] |
| Incubation/Exposure Time | 24, 48, 72 hours[9] | 24, 48, 72 hours[8] | 72 hours[10] |
| Assay Method | MTT | MTT, CellTiter-Glo | SRB |
| Example IC₅₀ (48h) | ~0.16 µg/mL (as NPs)[9] | ~117 nM[8] | Not Specified |
Experimental Workflow Visualization
Caption: Workflow for the in vitro cytotoxicity assay of Docetaxel.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Docetaxel Trihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Augmentation of Docetaxel-Induced Cytotoxicity in Human PC-3 Androgen-Independent Prostate Cancer Cells by Combination With Four Natural Apoptosis-Inducing Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Assessing the Stability of Docetaxel Trihydrate in Media: A Detailed Guide for Researchers
Application Note
This document provides a comprehensive overview of the methods for assessing the stability of Docetaxel trihydrate in various media. It is intended for researchers, scientists, and drug development professionals involved in the formulation and analysis of this potent antineoplastic agent. The stability of Docetaxel trihydrate is a critical quality attribute that can impact its safety and efficacy.[1] This note details the common degradation pathways and the analytical techniques used to monitor them.
Docetaxel trihydrate is susceptible to degradation under various conditions, including acidic and basic hydrolysis, oxidation, heat, and light.[1][2] Forced degradation studies are therefore essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][3] The primary analytical method for assessing Docetaxel stability is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), due to its ability to separate the parent drug from its various degradation products.[2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the identification and characterization of these degradants.[5][6][7]
Key Degradation Pathways
Under stress conditions, Docetaxel trihydrate can undergo several degradation reactions:
-
Epimerization: The most common degradation pathway is the epimerization at the C-7 position, leading to the formation of 7-epi-docetaxel.[3][8]
-
Hydrolysis: Cleavage of the ester bond can occur under both acidic and basic conditions.[8]
-
Oxidation: The molecule is susceptible to oxidation, particularly at the C-10 position.[8]
Understanding these pathways is crucial for developing robust formulations and for designing analytical methods capable of resolving all significant degradation products.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of Docetaxel, providing an overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Docetaxel Degradation (%) | Major Degradants Formed | Reference |
| Acidic Hydrolysis | 2N HCl | 24 hours | Significant | 7-epi-docetaxel | [3] |
| 0.1 N HCl | 24 hours at 60°C | Substantial | Not specified | [1] | |
| Basic Hydrolysis | 2N NaOH | 1 hour | Significant | 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-docetaxel, 7-epi-10-oxo-docetaxel | [3][8] |
| 0.1 N NaOH | 2 hours at room temp. | Substantial | Not specified | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 12 hours | Significant | Not specified | [3] |
| 3% H₂O₂ | 24 hours at room temp. | Substantial | Oxidized species | [1][5] | |
| Thermal Degradation | 100°C | 48 hours | Significant | Not specified | [3] |
| 105°C (solid state) | 24 hours | Substantial | Not specified | [1] | |
| Photolytic Degradation | UV Light | Not specified | Minimal | Not specified | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Docetaxel Trihydrate
This protocol describes a stability-indicating RP-HPLC method for the quantification of Docetaxel trihydrate and the separation of its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Docetaxel trihydrate reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[1][4] An example of a mobile phase is a mixture of Methanol, Acetonitrile, and water (40:40:20 v/v/v).[2]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Docetaxel trihydrate reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 20-120 µg/mL).[2]
-
Sample Solution: Prepare the sample containing Docetaxel trihydrate in the same diluent as the standard solutions to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for Docetaxel and any degradation products.
-
Quantify the amount of Docetaxel in the sample using the calibration curve.
Protocol 2: Forced Degradation Studies of Docetaxel Trihydrate
This protocol outlines the procedure for conducting forced degradation studies to assess the intrinsic stability of Docetaxel trihydrate.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Docetaxel trihydrate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours.[1] Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide before analysis.[1]
-
Basic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours.[1] Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid before analysis.[1]
-
Oxidative Degradation: Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation (in solution): Heat the Docetaxel stock solution at 80°C for 48 hours.[1]
-
Thermal Degradation (solid state): Expose the solid Docetaxel trihydrate powder to a temperature of 105°C for 24 hours.[1]
-
Photolytic Degradation: Expose the Docetaxel stock solution to UV light.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Identify and quantify the degradation products. The use of a photodiode array (PDA) detector can aid in assessing peak purity.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jidps.com [jidps.com]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Analysis of Docetaxel Trihydrate in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of docetaxel trihydrate in combination with other chemotherapeutic agents. The following sections detail experimental protocols for key assays, summarize quantitative data from representative studies, and illustrate the underlying signaling pathways involved in the synergistic or antagonistic effects of these drug combinations.
I. Introduction to Docetaxel Combination Therapy
Docetaxel, a member of the taxane family of chemotherapeutic drugs, is a potent anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] To enhance its therapeutic efficacy and overcome mechanisms of drug resistance, docetaxel is frequently investigated in combination with other cytotoxic agents. In vitro studies are crucial for determining the nature of these drug interactions—whether they are synergistic, additive, or antagonistic—and for elucidating the molecular mechanisms that underpin these effects. This understanding is vital for the rational design of combination chemotherapy regimens in a clinical setting.
II. Quantitative Data Summary
The efficacy of docetaxel trihydrate in combination with other chemotherapeutic agents has been quantified in numerous in vitro studies across various cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50), and the impact on apoptosis and cell cycle distribution.
Table 1: IC50 Values of Docetaxel and Combination Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Agent | IC50 (nM) | Combination IC50 (nM) | Reference |
| Prostate Cancer | |||||
| PC-3 | Prostate | Docetaxel | 3.72 | - | [1][2] |
| Doxorubicin | 908 | Strong synergy with Docetaxel (0.125-0.5 nM) + Doxorubicin (2-8x IC50) | [3][4] | ||
| DU-145 | Prostate | Docetaxel | 4.46 | - | [1][2] |
| Doxorubicin | 343 | Synergy in a narrow concentration range | [3][4] | ||
| LNCaP | Prostate | Docetaxel | 1.13 | - | [1][2] |
| Breast Cancer | |||||
| MCF-7 | Breast | Docetaxel | ~5 | - | [5] |
| Doxorubicin | ~100 | Antagonism when simultaneous or Doxorubicin first | [5] | ||
| MDA-MB-231 | Breast | Docetaxel | - | - | [6][7] |
| Ovarian Cancer | |||||
| CAOV-3, OVCAR-3, SKOV-3, ES-2, OV-90, TOV-112D, TOV-21G | Ovarian | Docetaxel | 0.8 - 1.7 | Docetaxel + Cisplatin was most active combination | [8] |
| Cisplatin | 17,400 - 25,700 | [8] | |||
| Carboplatin | 15,100 - 25,700 | [8] | |||
| Lung Cancer | |||||
| A549 | Non-Small Cell Lung | Docetaxel | - | - | [9] |
| H460 | Non-Small Cell Lung | Docetaxel | - | - | [9] |
Table 2: Effects of Docetaxel Combinations on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Combination | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Prostate Cancer | |||||
| PC-3, DU-145 | Prostate | Docetaxel + Resveratrol | Upregulation of pro-apoptotic genes (BAX, BID, BAK); Downregulation of anti-apoptotic genes (MCL-1, BCL-2, BCL-XL) | G2/M arrest | [7] |
| PC-3, DU-145, LNCaP | Prostate | Docetaxel (alone) | Increased apoptosis at higher concentrations | G2/M arrest | [1] |
| Breast Cancer | |||||
| MCF-7 | Breast | Docetaxel + CTLA-4 siRNA | Increased apoptosis | G2/M arrest | [10] |
| MDA-MB-231 | Breast | Docetaxel + BAD overexpression | Increased necroptotic cell death | Lengthened mitotic arrest | [11] |
| Lung Cancer | |||||
| EBC-1, RERF-LC-MS | Non-Small Cell Lung | Docetaxel + Cisplatin | Pre-treatment with cisplatin blocked docetaxel-induced apoptosis (antagonistic) | - | [12] |
| A549, H460 | Non-Small Cell Lung | Docetaxel + miR-7 | Enhanced pro-apoptotic effects | - | [9] |
III. Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Docetaxel trihydrate and other chemotherapeutic agents
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of docetaxel and the combination agent(s) in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against drug concentration.
Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Docetaxel trihydrate and combination agents
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with docetaxel and/or the combination agent for the desired time. Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., trypsin-EDTA), collect the supernatant (containing floating apoptotic cells), and combine with the detached cells.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and to set up the quadrants for analysis.
Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Docetaxel trihydrate and combination agents
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest adherent or suspension cells as previously described.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Workflow for Cell Cycle Analysis by PI Staining.
IV. Signaling Pathways in Docetaxel Combination Therapy
The interaction of docetaxel with other chemotherapeutic agents can modulate key signaling pathways that control cell survival, apoptosis, and cell cycle progression. The following diagrams illustrate some of the known pathways involved.
Docetaxel-Induced Apoptosis and Cell Cycle Arrest Pathway
Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to a block in mitosis (G2/M arrest). This mitotic catastrophe can trigger the intrinsic apoptotic pathway through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This allows for the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis.
Docetaxel-induced apoptosis and G2/M arrest.
Synergistic Pathway of Docetaxel and a Bcl-2 Inhibitor
Combining docetaxel with a Bcl-2 inhibitor (e.g., ABT-263) can enhance its apoptotic effect. While docetaxel promotes the inactivation of Bcl-2 through phosphorylation, a Bcl-2 inhibitor directly binds to and antagonizes Bcl-2 and Bcl-xL. This dual-pronged attack on the anti-apoptotic machinery leads to a more robust activation of the intrinsic apoptotic pathway.
Synergy of Docetaxel and a Bcl-2 inhibitor.
Interaction of Docetaxel with Platinum Compounds
The combination of docetaxel and platinum compounds like cisplatin can have schedule-dependent and sometimes antagonistic effects. Docetaxel induces G2/M arrest, and it has been suggested that pre-treatment with cisplatin can interfere with this docetaxel-induced apoptosis. One proposed mechanism is that cisplatin-induced DNA damage may activate cell cycle checkpoints that prevent cells from entering mitosis, thereby reducing their sensitivity to the mitosis-targeting action of docetaxel.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel treatment together with CTLA-4 knockdown enhances reduction of cell viability and amplifies apoptosis stimulation of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BAD sensitizes breast cancer cells to docetaxel with increased mitotic arrest and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined effect of docetaxel and cisplatin for non-small cell lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Docetaxel Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel trihydrate, a member of the taxane family of chemotherapeutic agents, is a potent inhibitor of cell division.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in mitosis.[2][3] By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their polymerization and prevents their depolymerization.[3][4] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[2][5][6][7]
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells.[8] By staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[8][9] This allows for the differentiation and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] An increase in the percentage of cells in the G2/M phase is a hallmark of Docetaxel's cytotoxic effect.[4][10][11] Furthermore, a sub-G1 peak can often be observed, which is indicative of apoptotic cells with fragmented DNA.[7][12]
These application notes provide a detailed protocol for analyzing the effects of Docetaxel trihydrate on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.
Data Presentation: Quantitative Analysis of Docetaxel-Induced Cell Cycle Arrest
The following table summarizes the quantitative data on cell cycle distribution in various cancer cell lines following treatment with Docetaxel, demonstrating a significant, dose-dependent increase in the percentage of cells in the G2/M phase.
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (%) | Reference |
| PC3 (Prostate Cancer) | Control | 65.8 | 18.5 | 15.7 | - | [12] |
| 2 nM Docetaxel (72h) | 55.2 | 12.3 | 32.5 | minor increase | [12] | |
| 5 nM Docetaxel (72h) | 48.7 | 10.1 | 41.2 | minor increase | [12] | |
| 10 nM Docetaxel (72h) | 35.4 | 8.9 | 55.7 | minor increase | [12] | |
| LNCaP-LN3 (Prostate Cancer) | Control | 70.1 | 15.2 | 14.7 | - | [12] |
| 2 nM Docetaxel (72h) | 40.3 | 11.8 | 25.9 | 22.0 | [12] | |
| 5 nM Docetaxel (72h) | 30.1 | 9.7 | 30.2 | 30.0 | [12] | |
| 10 nM Docetaxel (72h) | 25.8 | 7.5 | 31.7 | 35.0 | [12] | |
| HT 1376 (Bladder Cancer) | Control | - | - | - | - | [7] |
| 3 µg/mL Docetaxel (6h) | Markedly Reduced | - | Increased | - | [7] | |
| 3 µg/mL Docetaxel (24h) | Almost Disappeared | - | Dramatically Increased | - | [7] | |
| 3 µg/mL Docetaxel (48h) | - | - | Arrested | Prominent | [7] | |
| MCF7 (Breast Cancer) | Control | - | - | - | - | [13] |
| Low Conc. Docetaxel (24h) | - | - | - | 31 | [13] | |
| MDA-MB-231 (Breast Cancer) | Control | - | - | - | - | [13] |
| Low Conc. Docetaxel (24h) | - | - | - | 8 | [13] | |
| SCC-9 (Oral Cancer) | Control | - | - | - | - | [14] |
| Docetaxel (24h) | - | - | Increased | Increased | [14] |
Signaling Pathway of Docetaxel-Induced G2/M Arrest and Apoptosis
Docetaxel's primary effect is the stabilization of microtubules, which disrupts the formation of the mitotic spindle, a critical step for cell division.[2][3] This leads to an arrest in the G2/M phase of the cell cycle.[5] The sustained G2/M arrest can trigger a cascade of signaling events culminating in apoptosis.[1] Key pathways involved include the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[2][7] Docetaxel has also been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.[3][10][15] The culmination of these events is the activation of caspases, the executioners of apoptosis, leading to DNA fragmentation and cell death.[6][16]
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps for analyzing the cell cycle of Docetaxel-treated cells using flow cytometry.
Detailed Experimental Protocol
This protocol outlines the steps for analyzing the cell cycle of adherent cancer cells treated with Docetaxel trihydrate using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Docetaxel trihydrate stock solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes (5 ml)
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest and do not reach confluency.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Docetaxel trihydrate and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 ml conical tube.
-
Centrifuge at 300 x g for 5 minutes.[9]
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µl of cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension.[9] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at 4°C for at least 1 hour.[9] Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are more buoyant.[9]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS, centrifuging after each wash.[9]
-
Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml) to ensure only DNA is stained.[9]
-
Add 400 µl of PI staining solution (50 µg/ml) and mix well.[9]
-
Incubate the cells in the dark at room temperature for 5 to 10 minutes.[9] For some cell types, a longer incubation may be necessary.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to measure the fluorescence of propidium iodide, typically in the FL2 or FL3 channel.[16]
-
Analyze the samples, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.
-
Notes and Considerations:
-
Controls: Always include an untreated or vehicle-treated control to establish the baseline cell cycle distribution.
-
Cell Clumping: Proper fixation technique (dropwise addition of cold ethanol while vortexing) is crucial to minimize cell clumping, which can affect the quality of the data.
-
RNase Treatment: Treatment with RNase A is essential to remove any PI that may have bound to double-stranded RNA, ensuring that the fluorescence signal is directly proportional to the DNA content.[8][9]
-
Flow Rate: Use a low flow rate during acquisition to improve the resolution of the DNA histogram and reduce the coefficient of variation (CV) of the peaks.[9]
-
Data Analysis: Use appropriate cell cycle analysis software to model the DNA histogram and obtain accurate percentages for each phase. Exclude doublets and aggregates from the analysis.
References
- 1. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nanomolar range docetaxel treatment sensitizes MCF-7 cells to chemotherapy induced apoptosis, induces G2M arrest and phosphorylates bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. bioengineer.org [bioengineer.org]
- 13. geneticsmr.org [geneticsmr.org]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Docetaxel Trihydrate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a potent inhibitor of microtubule depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] Understanding the molecular mechanisms of Docetaxel-induced apoptosis is critical for drug development and optimizing cancer therapy. Western blot analysis is a fundamental technique used to detect and quantify key protein markers involved in the apoptotic cascade, providing insights into the specific signaling pathways activated by Docetaxel trihydrate. These application notes provide detailed protocols for utilizing Western blot to analyze the expression and activation of key apoptotic markers in response to Docetaxel trihydrate exposure.
Key Apoptosis Markers for Analysis
The following table summarizes key protein markers that can be effectively analyzed by Western blot to assess Docetaxel-induced apoptosis.
| Protein Marker | Role in Apoptosis | Expected Change with Docetaxel Treatment | Molecular Weight (approx.) |
| Bcl-2 | Anti-apoptotic | Decrease / Phosphorylation (inactivation) | 26 kDa |
| Bax | Pro-apoptotic | Increase or translocation to mitochondria | 21 kDa |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Cleavage (activation) | Pro-form: 47 kDa, Cleaved: 35/37 kDa |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Cleavage (activation) | Pro-form: 57 kDa, Cleaved: 43/18 kDa |
| Caspase-3 | Executioner caspase | Cleavage (activation) | Pro-form: 35 kDa, Cleaved: 17/19 kDa |
| Caspase-7 | Executioner caspase | Cleavage (activation) | Pro-form: 35 kDa, Cleaved: 20 kDa |
| PARP | DNA repair enzyme, caspase substrate | Cleavage | Full-length: 116 kDa, Cleaved: 89 kDa |
| p53 | Tumor suppressor | Increased expression and phosphorylation | 53 kDa |
Signaling Pathways in Docetaxel-Induced Apoptosis
Docetaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The disruption of microtubule dynamics by Docetaxel can lead to mitotic arrest, which is a potent trigger for the intrinsic pathway.[3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[4][5] These executioner caspases are responsible for cleaving key cellular substrates, such as PARP, ultimately leading to cell death.[6]
Docetaxel can also influence the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8.[2] Furthermore, the tumor suppressor protein p53 can play a role in Docetaxel-induced apoptosis, with its activation status potentially influencing cellular sensitivity to the drug.[7][8]
Experimental Protocols
Cell Culture and Docetaxel Trihydrate Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., PC-3, LNCaP, DU-145 for prostate cancer) in appropriate culture dishes and grow until they reach 70-80% confluency.[9]
-
Treatment: Treat cells with various concentrations of Docetaxel trihydrate (e.g., 0, 1, 10, 100 nM) for a predetermined time course (e.g., 24, 48, 72 hours).[10] A vehicle control (e.g., DMSO) equivalent to the highest concentration of the solvent used should be included.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Prepare samples by mixing a standardized amount of protein (typically 20-40 µg) with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands using appropriate software and normalize to a loading control such as β-actin or GAPDH.[13]
Data Presentation
Quantitative Analysis of Apoptosis Marker Expression
| Treatment Group | Relative Bcl-2 Expression (Normalized to Control) | Relative Bax Expression (Normalized to Control) | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | 1.00 | 1.00 | 0.05 | 0.02 |
| Docetaxel (1 nM) | 0.85 | 1.20 | 0.25 | 0.15 |
| Docetaxel (10 nM) | 0.60 | 1.75 | 0.60 | 0.55 |
| Docetaxel (100 nM) | 0.35 | 2.50 | 0.85 | 0.80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and Docetaxel trihydrate concentration.
Visualizations
Docetaxel-Induced Apoptosis Signaling Pathway
Caption: Docetaxel-induced apoptosis signaling cascade.
Western Blot Experimental Workflow
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Functional p53 determines docetaxel sensitivity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Docetaxel trihydrate solubility for experiments.
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Docetaxel trihydrate, focusing on overcoming its inherent solubility challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Docetaxel trihydrate in common laboratory solvents?
A1: Docetaxel trihydrate is a lipophilic compound that is practically insoluble in water but soluble in several organic solvents.[1][2] For preparing stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents. The solubility can be further enhanced using specific formulation techniques.
Below is a summary of its solubility in various solvents.
Table 1: Solubility of Docetaxel Trihydrate in Common Solvents
| Solvent | Solubility | Notes |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL[3], up to 250 mg/mL (with sonication)[4] | The most common solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | ~1.5 mg/mL[3], up to 50 mg/mL (with sonication)[4] | Often used for stock solutions and as a co-solvent in formulations. |
| Dimethylformamide (DMF) | ~5 mg/mL[3] | An alternative to DMSO for stock solutions. |
| Acetone | Soluble[5][6] | Primarily used during crystallization/synthesis processes. |
| Aqueous Solutions | ||
| Water | Practically Insoluble (~0.025 µg/mL) | Direct dissolution in aqueous buffers is not feasible. |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[3] | Prepared by first dissolving in DMSO, then diluting with PBS. |
| Formulation Excipients | ||
| Polysorbate 80 (Tween 80) | Used in commercial formulations to create micelles for IV infusion.[7][8] | Enhances apparent solubility in aqueous systems. |
| Cyclodextrins (e.g., HP-β-CD) | Can increase aqueous solubility by over 200-fold via inclusion complexes.[9][10] | A powerful technique to create aqueous-based formulations. |
| Soluplus® | A 1:10 solid dispersion increased solubility ~93-fold to 362.93 µg/mL.[11][12] | Used to create amorphous solid dispersions, enhancing dissolution. |
Q2: How do I prepare a stock solution for in vitro experiments (e.g., cell culture)?
A2: For in vitro assays, a concentrated stock solution is typically prepared in 100% DMSO, which is then serially diluted to the final working concentration in the cell culture medium. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity.
See Protocol 1 for a detailed methodology. The general workflow is outlined below.
Caption: Workflow for preparing Docetaxel trihydrate working solutions.
Q3: My compound precipitates when I add it to my aqueous buffer or cell media. What should I do?
A3: Precipitation is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous solution.[13] The solubility limit is likely being exceeded.
Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of Docetaxel.
-
Increase the DMSO Volume: While keeping the final DMSO percentage low, ensure you are adding a sufficient volume of the stock solution to allow for rapid dispersion. A very small drop into a large volume can cause localized precipitation.
-
Mix Vigorously: When adding the stock solution to the aqueous medium, vortex or invert the tube immediately and vigorously to ensure rapid and uniform mixing. This prevents the formation of localized, supersaturated pockets.
-
Prepare Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform one or two intermediate dilution steps in your medium.
-
Warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C, as solubility can sometimes increase with temperature.
-
Consider a Surfactant: For biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) to the buffer can help maintain solubility.
Caption: Troubleshooting guide for Docetaxel trihydrate precipitation.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The tolerance to DMSO is highly cell-line dependent.[14][15] As a general rule, the final concentration of DMSO should be kept as low as possible. Most cell lines tolerate up to 0.5% DMSO for short-term experiments, but for sensitive cells or long-term incubation (over 48 hours), it is critical to stay at or below 0.1%.[14][16] It is imperative to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your drug-treated cells, but without the drug.
Table 2: General Guidelines for DMSO Concentration in Cell Culture[16][17]
| Final DMSO Concentration | General Effect | Recommendation |
| < 0.1% | Considered safe for most cell lines with minimal effects. | Ideal for sensitive cells and long-term exposure studies (>48h).[14] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. Always validate with a vehicle control.[16] |
| 0.5% - 1.0% | May cause cytotoxicity, affecting proliferation and cell function in some lines.[16][17] | Often toxic. Use only for very short exposures if absolutely necessary. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[16] | Not recommended for most applications. |
Q5: How can I prepare a formulation for in vivo (animal) studies?
A5: In vivo formulations require co-solvents and surfactants to maintain Docetaxel solubility in a vehicle suitable for injection. These are often complex mixtures, and the components must be added in a specific order to prevent precipitation.
See Protocol 3 for a detailed example. A common approach involves a three or four-part solvent system.
Table 3: Example Formulations for In Vivo Studies[4][18]
| Formulation Component | Example 1 (DMSO-based) | Example 2 (Ethanol-based) | Purpose |
| Solvent 1 | 10% DMSO | 10% Ethanol | Initial drug dissolution. |
| Solvent 2 | 40% PEG300 | 40% PEG300 | A biocompatible co-solvent to maintain solubility upon dilution. |
| Surfactant | 5% Polysorbate 80 (Tween-80) | 5% Polysorbate 80 (Tween-80) | Forms micelles to encapsulate the drug, preventing precipitation in blood. |
| Aqueous Vehicle | 45% Saline | 45% Saline | The final diluent to make the solution isotonic. |
| Final Solubility | ≥ 2.08 mg/mL | ≥ 2.5 mg/mL | Achievable concentration in the final formulation. |
Q6: What is the mechanism of action of Docetaxel?
A6: Docetaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and simultaneously inhibiting their depolymerization.[3] This action disrupts the normal dynamic function of the microtubule network, which is essential for mitosis. The stabilization of microtubules leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[4][18] Docetaxel's activity also involves attenuating the anti-apoptotic effects of proteins like Bcl-2 and Bcl-xL.[4][18]
References
- 1. arabjchem.org [arabjchem.org]
- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. US20060217436A1 - Process for the preparation of docetaxel trihydrate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Alternative drug formulations of docetaxel: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciresliterature.org [sciresliterature.org]
- 9. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Enhancement of docetaxel solubility using binary and ternary solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Docetaxel Trihydrate Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with docetaxel trihydrate resistance in their cancer cell line experiments. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My docetaxel-resistant cell line shows a significantly higher IC50 value compared to the parental line. What are the primary molecular mechanisms I should investigate?
A1: A significant increase in the IC50 value for docetaxel is a clear indicator of resistance. The most common mechanisms to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a primary cause of multidrug resistance. These transporters actively pump docetaxel out of the cell, reducing its intracellular concentration.[1][2][3][4]
-
Alterations in Microtubule Dynamics: Docetaxel stabilizes microtubules to induce mitotic arrest and apoptosis.[1][2][5] Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes (e.g., overexpression of βIII-tubulin) can reduce the binding affinity of docetaxel to its target.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of docetaxel. Key pathways to examine include the PI3K/AKT/mTOR and NF-κB pathways.[7]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to docetaxel-induced cell death.[2][8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, alterations in AR signaling have been linked to docetaxel resistance.[3][6][9]
Q2: How can I experimentally verify if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?
A2: To confirm the role of P-gp in docetaxel resistance, you can perform the following experiments:
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene in your resistant cell line and compare them to the parental, sensitive cell line. A significant upregulation in the resistant line is a strong indicator.[4][10]
-
Western Blot: Assess the protein levels of P-gp. Increased protein expression will confirm the qPCR findings.[4][11]
-
-
Functional Assays:
-
Efflux Pump Activity Assay: Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to increased efflux of the dye. This effect can be reversed by co-incubation with a P-gp inhibitor like verapamil or elacridar.[4][12]
-
Chemosensitivity Reversal Assay: Treat your resistant cells with docetaxel in combination with a P-gp inhibitor. A significant decrease in the IC50 of docetaxel in the presence of the inhibitor confirms P-gp-mediated resistance.[11][12]
-
Q3: My docetaxel-resistant cells do not overexpress P-gp. What are other potential resistance mechanisms and how can I test for them?
A3: If P-gp is not the culprit, consider these alternative mechanisms:
-
Tubulin Isotype Expression: Analyze the expression of different β-tubulin isotypes, particularly βIII-tubulin (encoded by the TUBB3 gene), using qPCR or Western blot. Overexpression of βIII-tubulin is associated with resistance to taxanes.[5][6]
-
Apoptosis Evasion:
-
Western Blot: Profile the expression of key apoptosis-related proteins, such as Bcl-2, Bcl-xL (anti-apoptotic), and BAX, BAK (pro-apoptotic). An increased ratio of anti- to pro-apoptotic proteins can indicate a block in the apoptotic pathway.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3, -7, -9) in response to docetaxel treatment. A blunted caspase activation in resistant cells suggests evasion of apoptosis.
-
-
Survival Pathway Activation:
-
Western Blot: Examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) and the NF-κB pathway (e.g., p-p65). Increased phosphorylation in resistant cells indicates pathway activation.
-
Q4: I want to try a combination therapy to overcome docetaxel resistance. What are some rational combinations to test?
A4: Combination therapies aim to target resistance mechanisms or exploit cellular vulnerabilities. Here are some evidence-based strategies:
-
P-gp Inhibitors: For resistance mediated by P-gp, co-administration with inhibitors like ritonavir or elacridar can restore sensitivity.[11]
-
Targeting Survival Pathways:
-
PI3K/AKT/mTOR Inhibitors: Combining docetaxel with inhibitors of this pathway can prevent the pro-survival signals that contribute to resistance.
-
-
Targeting DNA Repair:
-
PARP Inhibitors: In cancers with DNA repair deficiencies (e.g., BRCA1/2 mutations), combining docetaxel with PARP inhibitors has shown synergistic effects.[13]
-
-
Second-Generation Taxanes:
-
Anti-angiogenic Agents:
-
Agents like bevacizumab have been explored in combination with docetaxel to potentially reverse resistance.[14]
-
Quantitative Data Summary
Table 1: Examples of IC50 Fold Change in Docetaxel-Resistant Cell Lines
| Cell Line | Cancer Type | Fold Increase in Docetaxel IC50 | Associated Resistance Mechanism(s) | Reference |
| PC3-Rx | Prostate Cancer | 13-fold | Upregulation of MIC-1, Downregulation of AGR2 | [15] |
| C4-2B (Docetaxel-Resistant) | Prostate Cancer | ~70-fold | Upregulation of ABCB1 | [4] |
| DU-145 (Docetaxel-Resistant) | Prostate Cancer | >1,000-fold | Upregulation of ABCB1 and GATA2 | [10] |
| 22Rv1 (Docetaxel-Resistant) | Prostate Cancer | >1,000-fold | Upregulation of ABCB1 and GATA2 | [10] |
| LNCaP-104R2 | Prostate Cancer | Not specified, but resistant to 10 nM | Loss of KDM5D expression | [9] |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of docetaxel. Replace the medium with fresh medium containing various concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (ABCB1) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare P-gp expression levels between parental and resistant cells.
Visualizations
Caption: Workflow for troubleshooting the causes of docetaxel resistance.
Caption: Major signaling pathways implicated in docetaxel resistance.
References
- 1. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Identification and characterization of biomarkers and their functions for docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoways to Overcome Docetaxel Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reversal of Docetaxel Resistance With Bevacizumab and Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Docetaxel Trihydrate for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Docetaxel trihydrate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Docetaxel trihydrate?
A1: Docetaxel trihydrate is a member of the taxane family of chemotherapy drugs.[1] Its principal mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them by preventing depolymerization.[1][2][3] This disruption of normal microtubule dynamics leads to a cell-cycle arrest at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[2][4] Additionally, Docetaxel can affect various signaling pathways, including the phosphorylation of the apoptosis-blocking oncoprotein bcl-2 and inhibition of the Smad3/HIF-1α pathway.[4][5]
Q2: How should I prepare the stock solution of Docetaxel trihydrate?
A2: Docetaxel trihydrate is poorly soluble in water.[6][7] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[6][8] For example, a 10 mM stock solution can be prepared in DMSO.[9] This stock solution should be stored at -20°C.[7] When preparing working concentrations, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a suitable starting concentration range for my IC50 experiment?
A3: The IC50 value of Docetaxel is highly dependent on the cell line and the duration of the assay.[10] Reported IC50 values span a wide range, from picomolar to micromolar.[8][11] For an initial screening experiment, it is advisable to use a broad, logarithmic dilution series. A starting range of 0.1 nM to 1000 nM is often used for a 72-hour exposure.[12] For some less sensitive cell lines or shorter incubation times, concentrations up to 10 µM or higher might be necessary.[11][13]
Q4: Which cell viability assay is best for determining the IC50 of Docetaxel?
A4: Several assays can be used, each with its own principle. The choice may depend on your cell line, equipment, and experimental goals.
-
MTT Assay: Measures mitochondrial reductase activity in viable cells. It's a widely used, cost-effective colorimetric assay.[14][15]
-
SRB (Sulforhodamine B) Assay: Measures total cellular protein content, which correlates with cell number. It is a colorimetric assay that is less sensitive to metabolic changes than MTT.[16][17]
-
CellTiter-Glo® (ATP) Assay: Measures the level of ATP, an indicator of metabolically active, viable cells. It is a highly sensitive luminescent assay.[18][19]
Troubleshooting Guide
Issue 1: High variability in IC50 values between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure accurate cell counting (e.g., using a hemocytometer or automated cell counter) and create a homogenous cell suspension before plating. Use a multichannel pipette for seeding to ensure uniformity across the plate.[20]
-
-
Possible Cause: Cell line instability or high passage number.
-
Solution: Use low-passage cells for experiments and perform regular cell line authentication (e.g., STR profiling) to ensure consistency.[20]
-
-
Possible Cause: Inconsistent drug preparation or degradation.
-
Solution: Prepare fresh serial dilutions of Docetaxel from the stock solution for each experiment. Ensure the stock solution is stored correctly and protected from light.[20]
-
Issue 2: Cell viability is greater than 100% at low drug concentrations.
-
Possible Cause: This can be a result of experimental noise or a hormetic effect, where a low dose of a toxin stimulates a beneficial response. It can also be caused by the 'edge effect' in 96-well plates, where wells at the edge of the plate evaporate more quickly.[21]
-
Solution: Normalize your data by setting the average of the vehicle-treated control wells as 100% viability.[22] To mitigate the edge effect, avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[21] If the effect is reproducible and significant, it may warrant further investigation.
-
Issue 3: The dose-response curve does not reach 50% inhibition (a "flat" curve).
-
Possible Cause: The concentration range tested is too low for the specific cell line.
-
Solution: Increase the upper limit of your Docetaxel concentration range. You may need to test concentrations up into the high micromolar range.
-
-
Possible Cause: The incubation time is too short.
-
Solution: As a cell cycle-dependent agent, Docetaxel's effects may take time to manifest. Extend the drug exposure time (e.g., from 48 hours to 72 or 96 hours).[23]
-
-
Possible Cause: The cell line is resistant to Docetaxel.
-
Solution: If extending the concentration and time does not yield a 50% inhibition, the cell line may be inherently resistant. This is a valid experimental result. The IC50 can be reported as "> [highest concentration tested]".[10]
-
Data Presentation
Table 1: Solubility of Docetaxel Trihydrate
| Solvent | Solubility | Reference |
| DMSO | ≥43.1 mg/mL | [6] |
| Ethanol | ≥87.6 mg/mL (with gentle warming) | [6][7] |
| Water | Insoluble | [6] |
Table 2: Illustrative IC50 Values of Docetaxel in Various Cancer Cell Lines
Note: These values are examples and will vary based on experimental conditions such as incubation time and assay type. Empirical determination for your specific cell line is crucial.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| PC-3 | Prostate Cancer | 72 h | 3.08 ± 0.4 nM | [12] |
| LNCaP | Prostate Cancer | 72 h | 1.46 ± 0.2 nM | [12] |
| DU145 | Prostate Cancer | 72 h | 0.469 nM | [11] |
| NCI-H460 | Lung Cancer | 72 h | 30 nM | [12] |
| A549 | Lung Cancer | Not Specified | 1.94 µM (2D) | [13] |
| MDA-MB-231 | Breast Cancer | 48 h | ~10 nM | [24] |
Experimental Protocols
Protocol 1: General Workflow for IC50 Determination
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed them in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[25]
-
Drug Preparation: Prepare a series of dilutions of Docetaxel trihydrate from a concentrated stock solution. A 2-fold or 3-fold serial dilution across 8-12 concentrations is recommended for a complete curve.[26]
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Docetaxel or the vehicle control (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[11][16]
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, SRB, or CellTiter-Glo®).
-
Data Analysis:
-
Subtract the background reading (media-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).[10]
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC50 value using software like GraphPad Prism.[10]
-
Protocol 2: MTT Assay
-
Following drug incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][25]
-
Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[14][24]
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14][25]
Protocol 3: SRB Assay
-
Following drug incubation, gently add cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[16][25]
-
Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[16]
-
Allow the plates to air-dry completely at room temperature.[25]
-
Add 50-100 µL of 0.04% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17][25]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[17][25]
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[25]
-
Shake the plate for 5-10 minutes and measure the optical density at ~565 nm.[25]
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
-
Following drug incubation, equilibrate the 96-well plate and its contents to room temperature for about 30 minutes.[19][27]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[27]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19][28]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][27]
-
Record the luminescence using a plate reader (luminometer).[27]
Visualizations
Caption: General experimental workflow for IC50 determination.
Caption: Docetaxel's mechanism of action via microtubule stabilization.
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. clyte.tech [clyte.tech]
- 11. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. ch.promega.com [ch.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. OUH - Protocols [ous-research.no]
- 28. promega.com [promega.com]
Troubleshooting precipitation of Docetaxel trihydrate in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docetaxel trihydrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Docetaxel trihydrate precipitating out of my aqueous solution?
A1: Docetaxel trihydrate has very low aqueous solubility.[1][2] Precipitation is a known risk with all Docetaxel preparations, which are often heavily solubilized.[3] Several factors can contribute to precipitation, including:
-
Insufficient initial dissolution: Docetaxel trihydrate must be fully dissolved in an appropriate organic solvent before dilution in an aqueous buffer.[4]
-
Improper mixing: Insufficient or excessive agitation during preparation can lead to the formation of gel phases or nucleation sites, promoting precipitation.[5]
-
Temperature fluctuations: Lower temperatures can help stabilize micelle formations, but fluctuations can disrupt this stability.[5]
-
Incorrect solvent ratios: The ratio of the organic solvent to the aqueous buffer is critical for maintaining solubility.[4]
-
pH of the aqueous solution: The stability of Docetaxel solutions can be influenced by pH.[6]
-
Presence of particulates: Any particulate matter can act as a nucleation site for precipitation.[5]
Q2: What is the best way to dissolve Docetaxel trihydrate for use in an aqueous solution?
A2: The recommended method is to first dissolve the Docetaxel trihydrate in a suitable organic solvent and then dilute this stock solution with the aqueous buffer of your choice.[4] Dimethyl sulfoxide (DMSO) is a commonly used initial solvent.[4][7]
Q3: How long can I store an aqueous solution of Docetaxel trihydrate?
A3: It is generally not recommended to store aqueous solutions of Docetaxel for more than one day due to the risk of precipitation and degradation.[4] If storage is necessary, refrigerated conditions (2-8°C) may extend the physical and chemical stability for a limited time.[3][5]
Q4: Can I use sonication to dissolve my Docetaxel trihydrate?
A4: While ultrasonic treatment may be used to aid dissolution in organic solvents like DMSO and ethanol, it should be used with caution.[7] Excessive agitation can introduce energy that promotes precipitation.[5]
Troubleshooting Guide
Issue: Precipitate observed in the Docetaxel trihydrate solution after dilution with an aqueous buffer.
Below is a systematic approach to troubleshoot this common issue.
Data Presentation
Table 1: Solubility of Docetaxel Trihydrate in Various Solvents
| Solvent | Solubility | Notes |
| Water | 6-7 µg/mL[1] | Practically insoluble.[8] |
| Ethanol | ~1.5 mg/mL[4] | May require ultrasonic treatment to fully dissolve.[7] |
| DMSO | ~5 mg/mL[4] | A common solvent for creating stock solutions.[4] |
| DMF | ~5 mg/mL[4] | - |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[4] | Prepared by diluting a DMSO stock solution.[4] |
Table 2: Formulations to Enhance Aqueous Solubility of Docetaxel Trihydrate
| Formulation Components | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [7] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [7] |
| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [7] |
| Soluplus® solid dispersion (1:10 ratio) | 362.93 ± 11.01 µg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Docetaxel Trihydrate Stock Solution in DMSO
-
Weigh out the required amount of Docetaxel trihydrate crystalline solid.
-
Add the appropriate volume of pure DMSO to achieve a 1 mg/mL concentration.
-
Vortex briefly and then sonicate in a water bath until the solid is completely dissolved, resulting in a clear solution.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Store the stock solution at -20°C.[4]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the steps for diluting a DMSO stock solution into an aqueous buffer.
Mechanism of Action: Signaling Pathway
Docetaxel is a microtubule-stabilizing agent.[4] Its primary mechanism of action involves disrupting the normal function of microtubules, which are crucial for cell division.[10] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[11][12]
References
- 1. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method to improve the stability of docetaxel micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. getwelloncology.com [getwelloncology.com]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Docetaxel Trihydrate In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Docetaxel trihydrate during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of Docetaxel observed in vivo?
A1: Docetaxel, a potent anti-microtubule agent, can cause a range of off-target toxicities. The most frequently reported adverse effects in preclinical and clinical studies include:
-
Hematological Toxicities: Neutropenia, anemia, and thrombocytopenia are common due to the cytotoxic effects on rapidly dividing hematopoietic stem cells.[1]
-
Hypersensitivity Reactions: These can occur during infusion and may be caused by the drug itself or the solvent, polysorbate 80.[2][3] Premedication with corticosteroids is a standard procedure to mitigate this.[4]
-
Fluid Retention: This is a cumulative side effect that can manifest as peripheral edema or effusions.[2]
-
Neurotoxicity: Peripheral neuropathy is a significant dose-limiting toxicity.[5]
-
Cutaneous Reactions: Skin toxicities, such as acral erythema (hand-foot syndrome), can occur.[2][6]
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and mucositis are frequently observed.[7]
Q2: How can nanoparticle-based delivery systems help in minimizing Docetaxel's off-target effects?
A2: Nanoparticle-based drug delivery systems are a promising strategy to enhance the therapeutic index of Docetaxel.[8] These systems can:
-
Improve Solubility: Docetaxel has poor water solubility, requiring formulations with agents like polysorbate 80 that can cause hypersensitivity.[9][10] Nanocarriers can encapsulate Docetaxel, improving its solubility and eliminating the need for such excipients.[11]
-
Enhance Tumor Targeting: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting).[12] They can also be functionalized with ligands (e.g., folic acid, antibodies) to actively target cancer cells, further reducing exposure to healthy tissues.[8]
-
Control Drug Release: Nanocarriers can be designed for sustained and controlled release of Docetaxel at the tumor site, which can lower the peak plasma concentration and reduce systemic toxicity.[13][14]
-
Overcome Multidrug Resistance: Some nanoparticle formulations can bypass drug efflux pumps, a common mechanism of resistance to chemotherapy.[12]
Q3: What is the role of premedication in reducing Docetaxel-induced toxicity?
A3: Premedication is crucial for managing and preventing acute adverse reactions to Docetaxel. The standard premedication regimen typically includes:
-
Corticosteroids (e.g., Dexamethasone): Administered before and after Docetaxel infusion, corticosteroids significantly reduce the incidence and severity of hypersensitivity reactions and fluid retention.[2][4]
-
Antihistamines (H1 and H2 blockers): These are often co-administered to further prevent hypersensitivity reactions.[2]
Q4: Are there combination therapies that can reduce the required dose of Docetaxel and its associated toxicity?
A4: Yes, several studies have explored combining Docetaxel with other agents to enhance its anticancer activity, potentially allowing for a reduction in the Docetaxel dose and its off-target effects. Examples include:
-
Resveratrol: This natural polyphenol has been shown to have a synergistic effect with Docetaxel and can help overcome multidrug resistance.[12]
-
Eugenol Derivatives: These compounds have been demonstrated to augment the cytotoxic effects of Docetaxel in prostate cancer cells.[15]
-
Dasatinib: The combination of this kinase inhibitor with Docetaxel has shown promising results in preclinical models of triple-negative breast cancer.[16][17]
-
Calpeptin: This calpain inhibitor can sensitize prostate cancer cells to Docetaxel by inhibiting microvesiculation, a process involved in drug efflux.[18]
Troubleshooting Guides
Issue 1: High incidence of hypersensitivity reactions during infusion.
| Potential Cause | Troubleshooting Step |
| Inadequate premedication | Ensure adherence to the recommended premedication protocol with corticosteroids and antihistamines.[2][4] |
| Reaction to the solvent (polysorbate 80) | Consider using a nanoparticle-based formulation of Docetaxel that does not require polysorbate 80.[3][11] |
| Rapid infusion rate | Temporarily stop the infusion, administer additional supportive medications, and restart at a slower rate upon resolution of symptoms.[2] |
Issue 2: Severe myelosuppression (neutropenia, anemia).
| Potential Cause | Troubleshooting Step |
| High dose of Docetaxel | Consider dose reduction in subsequent cycles.[19] There may be ethnic differences in dose tolerance.[20] |
| Pre-existing bone marrow compromise | Ensure baseline blood counts are adequate before each administration.[1] |
| Cumulative toxicity | Monitor blood counts frequently throughout the treatment cycle.[1] |
| Lack of supportive care | The use of granulocyte colony-stimulating factor (G-CSF) can help mitigate the risk of febrile neutropenia.[5][19] |
Issue 3: Development of peripheral neuropathy.
| Potential Cause | Troubleshooting Step |
| Cumulative dose-dependent toxicity | Monitor for signs and symptoms of neuropathy (e.g., tingling, numbness). Dose reduction or discontinuation may be necessary for severe cases.[5][19] |
| No effective preventative strategy | Currently, management is primarily symptomatic. |
Issue 4: Significant fluid retention and edema.
| Potential Cause | Troubleshooting Step |
| Cumulative dose-related effect | Ensure strict adherence to the corticosteroid premedication schedule, which is effective in reducing the severity.[2] |
| Increased capillary permeability | Monitor for weight gain and edema. Diuretics may be considered for symptomatic management. |
Data Presentation
Table 1: Comparison of Docetaxel Delivery Systems
| Delivery System | Key Advantages | Key Disadvantages | References |
| Conventional Docetaxel (e.g., Taxotere®) | Established efficacy | Poor water solubility, use of polysorbate 80 leading to hypersensitivity, systemic toxicity | [9][10] |
| Polymeric Nanoparticles (PNPs) | Improved pharmacokinetics, sustained drug release, potential for active targeting | Potential for immunogenicity, complex manufacturing | [13] |
| Solid Lipid Nanoparticles (SLNs) | High physical stability, controlled drug release, ease of large-scale production | Lower drug loading capacity compared to other systems | [11] |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs | Potential for drug leakage, relatively lower stability | [11] |
| Polymeric Micelles (PMs) | Small size allowing for better tumor penetration, prolonged circulation time | Can be less stable than other nanoparticle types | [12] |
Table 2: Docetaxel Dose-Related Toxicities in Preclinical Models
| Animal Model | Docetaxel Dose | Observed Off-Target Effects | Reference |
| Mice | 50 mg/kg (oral granule) | Weight loss (higher toxicity in males) | [9] |
| Mice | 25 mg/kg (oral granule) | Determined as the Maximum Tolerated Dose (MTD) in male mice | [9] |
| Mice (PC-3 xenograft) | 24 mg/kg (intravenous, twice weekly) | Not specified in detail, but tumor growth was inhibited | [21][22] |
| Rats | 7 mg/kg (intravenous) | Pharmacokinetic studies, toxicity not the primary endpoint | [23] |
Experimental Protocols
Protocol 1: In Vivo Administration of Docetaxel in a Mouse Xenograft Model
This protocol is a generalized example based on common practices in published research.[21][22]
-
Animal Model: Athymic nude mice (nu/nu) are commonly used.
-
Tumor Cell Implantation: Inoculate cancer cells (e.g., PC-3 for prostate cancer) subcutaneously in the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a specified volume (e.g., 500 mm³) before starting treatment. Monitor tumor size with calipers.
-
Docetaxel Preparation: Docetaxel trihydrate is often dissolved in a vehicle such as a mixture of polysorbate 80 and ethanol, and then further diluted in saline for injection.[10] For nanoparticle formulations, follow the specific reconstitution protocol for the nanocarrier.
-
Administration: Administer Docetaxel intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 24 mg/kg twice a week).[21][22] The control group should receive the vehicle solution.
-
Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., histology, biodistribution studies).
Protocol 2: Assessment of Docetaxel-Induced Apoptosis In Vitro
This protocol provides a method to assess the on-target effect of Docetaxel, which can be correlated with in vivo efficacy.[16]
-
Cell Culture: Culture the desired cancer cell line (e.g., triple-negative breast cancer cells) in appropriate media.
-
Treatment: Seed cells in multi-well plates and treat with various concentrations of Docetaxel (e.g., 1 nM to 100 nM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
Caption: Workflow for in vivo studies of Docetaxel.
Caption: Docetaxel's mechanism leading to apoptosis.
References
- 1. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How nanotechnology can enhance docetaxel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. getwelloncology.com [getwelloncology.com]
- 11. Docetaxel‐loaded solid lipid nanoparticles: a novel drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Minimizing Cytotoxic Effects on Normal Cells: Enhanced Targeted Delivery of Docetaxel via PCL-PEG-PCL Nanocarriers in Breast Cancer Treatment [jwent.net]
- 15. bioengineer.org [bioengineer.org]
- 16. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of microvesiculation sensitizes prostate cancer cells to chemotherapy and reduces docetaxel dose required to limit tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reference.medscape.com [reference.medscape.com]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
- 21. Tracking docetaxel-induced cellular proliferation changes in prostate tumor-bearing mice with 18F-FMAU PET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tracking Docetaxel-Induced Cellular Proliferation Changes in Prostate Tumor-Bearing Mice with 18F-FMAU PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Stability issues of Docetaxel trihydrate in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Docetaxel trihydrate during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Storage and Handling
Q1.1: What are the recommended long-term storage conditions for solid Docetaxel trihydrate?
A: For long-term storage, solid Docetaxel trihydrate should be kept in tightly sealed containers, protected from light. Recommended storage temperatures are typically refrigerated (2°C to 8°C) or at controlled room temperature (20°C to 25°C).[1] It is crucial to minimize exposure to moisture. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q1.2: I left my container of Docetaxel trihydrate on the bench overnight. Is it still usable?
A: Short-term exposure to ambient temperature and light is unlikely to cause significant degradation of the solid material. However, for quantitative experiments, it is best practice to minimize such exposures. If the material was exposed for an extended period or to high temperatures, it would be prudent to perform a purity check using a validated stability-indicating HPLC method before use.
Q1.3: My Docetaxel trihydrate powder appears clumpy. What could be the cause?
A: Clumping in powdered Docetaxel trihydrate is often an indication of moisture absorption. The trihydrate form is inherently sensitive to humidity.[2] This can affect the material's handling properties and potentially accelerate degradation. It is recommended to store the powder in a desiccator or a controlled low-humidity environment. If clumping is observed, a water content analysis (e.g., Karl Fischer titration) and a purity analysis are recommended.
2. Degradation and Impurities
Q2.1: What are the primary degradation pathways for Docetaxel trihydrate?
A: The main chemical degradation pathways for Docetaxel are:
-
Epimerization: The most common degradation pathway is the epimerization at the C-7 position of the baccatin core, forming 7-epi-docetaxel . This reaction can be catalyzed by both acidic and basic conditions.
-
Hydrolysis: The ester linkages, particularly at the C-10 position, are susceptible to hydrolysis, which can lead to the formation of impurities like 10-deacetyl baccatin III .
-
Oxidation: The molecule can also undergo oxidation, potentially at the C-10 position, leading to compounds such as 10-oxo-docetaxel .
Q2.2: How do these degradation products affect the biological activity of my sample?
A: Degradation of Docetaxel can lead to a loss of therapeutic potency. Studies have shown that 7-epi-docetaxel , the major degradant, has a reduced antitumor effect compared to the parent Docetaxel molecule.[3] The formation of other impurities also contributes to a decrease in the overall efficacy and can introduce potentially toxic substances.
Q2.3: I see an unexpected peak in my HPLC chromatogram after storing my Docetaxel solution. What could it be?
A: An unexpected peak, particularly one eluting close to the main Docetaxel peak, is likely a degradation product. The most probable candidate is 7-epi-docetaxel, which is a common degradant in solution. To confirm its identity, you would ideally use a reference standard for 7-epi-docetaxel. If a standard is unavailable, forced degradation studies (see experimental protocols) can help to intentionally generate the degradant and confirm its retention time.
3. Analytical Troubleshooting
Q3.1: My HPLC results for Docetaxel stability are not reproducible. What are the common causes?
A: Reproducibility issues in HPLC analysis of Docetaxel can stem from several factors:
-
Sample Preparation: Inconsistent sample preparation, including variations in dilution or incomplete dissolution, can lead to variable results.
-
Mobile Phase: An improperly prepared or inadequately mixed mobile phase can cause shifts in retention times and poor peak shapes. Ensure the mobile phase is well-degassed.
-
Column Issues: Column degradation, contamination, or the presence of voids in the packing material can all lead to poor peak shape and inconsistent results.
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention time reproducibility.
Q3.2: I am having trouble separating Docetaxel from its degradation products. What can I do?
A: Achieving good resolution between Docetaxel and its impurities, especially 7-epi-docetaxel, can be challenging.[4][5] Consider the following:
-
Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Using a buffered aqueous phase can also improve separation.
-
Gradient Elution: A gradient elution method, where the mobile phase composition is changed over the course of the run, is often more effective than an isocratic method for separating closely eluting peaks.
-
Column Selection: Ensure you are using a high-quality C18 column with a suitable particle size (e.g., 5 µm).
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Docetaxel
This table summarizes typical conditions for forced degradation studies and the primary degradation products observed. The extent of degradation will vary based on the exact experimental conditions.
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Products Observed |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 7-epi-docetaxel |
| Basic Hydrolysis | 0.1 N NaOH at room temperature for 2 hours | 7-epi-docetaxel, 10-deacetyl baccatin III |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | 10-oxo-docetaxel, 7-epi-10-oxo-docetaxel |
| Thermal Degradation | Solid state: 105°C for 24 hours | Varies, potential for multiple minor degradants |
| Photodegradation | Exposure to UV light | Varies, depends on wavelength and intensity |
Table 2: Representative Long-Term Stability Profile for Solid Docetaxel Trihydrate
The following table provides a representative stability profile for solid Docetaxel trihydrate based on ICH guidelines. The actual shelf life and retest period must be determined through formal stability studies.[4][6][7][8][9]
| Storage Condition | Time Point | Purity (Assay %) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 Months | >99.5% | <0.5% | White to off-white crystalline powder |
| 6 Months | >99.0% | <1.0% | Complies | |
| 12 Months | >98.5% | <1.5% | Complies | |
| 40°C / 75% RH | 0 Months | >99.5% | <0.5% | White to off-white crystalline powder |
| (Accelerated) | 3 Months | >98.0% | <2.0% | Complies |
| 6 Months | >97.0% | <3.0% | Complies | |
| 5°C ± 3°C | 0 Months | >99.5% | <0.5% | White to off-white crystalline powder |
| 12 Months | >99.5% | <0.5% | Complies | |
| 24 Months | >99.0% | <1.0% | Complies |
Experimental Protocols
Protocol 1: Forced Degradation Study of Docetaxel Trihydrate
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Docetaxel trihydrate in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
-
Basic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Incubate the mixture at room temperature for 2 hours.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Docetaxel trihydrate in a glass vial.
-
Heat the vial in an oven at 105°C for 24 hours.
-
After cooling, dissolve the solid in the chosen solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Docetaxel
This protocol provides a starting point for developing an HPLC method to separate Docetaxel from its degradation products.[10]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run. A typical gradient might be:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 40% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways of Docetaxel.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. q1scientific.com [q1scientific.com]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Development of Stable Docetaxel Trihydrate Nanoformulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of stable Docetaxel trihydrate nanoformulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and characterization of Docetaxel trihydrate nanoformulations.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | Poor affinity of Docetaxel for the nanoparticle core. | - Optimize the polymer/lipid to drug ratio. Studies have shown that varying this ratio can significantly impact encapsulation efficiency[1].- Select polymers or lipids with higher compatibility with the hydrophobic nature of Docetaxel. For instance, lipid-polymer hybrid nanoparticles have demonstrated high drug entrapment efficiency[2].- Employ a different nanoformulation technique. For example, nanoprecipitation has been used to achieve high loading capacity[3]. |
| Poor Physical Stability (Aggregation/Precipitation) | Insufficient surface charge (low Zeta Potential). | - Increase the concentration of the stabilizer. Higher stabilizer concentrations can lead to a more pronounced reduction in particle size and improved stability[4].- Incorporate a charged surfactant or polymer into the formulation to increase electrostatic repulsion between particles. Anionic surfactants have shown good stabilizing effects[4].- Optimize the pH of the formulation to be further from the isoelectric point. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Suboptimal formulation parameters. | - Increase the energy input during formulation (e.g., higher sonication power or longer duration), though excessive energy can lead to degradation[5].- Systematically vary process parameters such as stirrer speed and duration, and high shear speed and duration to achieve the desired particle size[6].- Utilize techniques like microfluidics for more controlled and uniform particle size distribution[3]. |
| Rapid Drug Release/Burst Effect | - Drug adsorbed on the nanoparticle surface.- High porosity of the nanoparticle matrix. | - Wash the nanoformulations thoroughly after preparation to remove surface-adsorbed drug[5].- Modify the nanoparticle composition to create a denser matrix that can better control drug diffusion. For example, using polymers with different degradation rates can modulate the release profile[7].- A biphasic release pattern with an initial burst followed by sustained release is sometimes observed and can be influenced by pH[8]. |
| Toxicity of the Nanoformulation | - Inherent toxicity of the formulation components (e.g., surfactants like Tween 80).- Residual organic solvents from the preparation process. | - Replace potentially toxic excipients with more biocompatible alternatives. The commercial formulation of Docetaxel uses Tween 80, which can cause hypersensitivity reactions[1][9][10][11].- Ensure complete removal of organic solvents through appropriate purification methods like dialysis or diafiltration[12]. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing stable Docetaxel trihydrate nanoformulations?
A1: The primary challenges stem from the physicochemical properties of Docetaxel, which is a highly hydrophobic drug (BCS Class IV)[13][14]. Key challenges include:
-
Poor aqueous solubility: This makes it difficult to formulate for intravenous administration and can lead to low bioavailability for other routes[11][14][15].
-
Physical and chemical instability: Nanoformulations can be prone to aggregation, precipitation, and drug degradation over time, affecting shelf-life and efficacy[9][16][17].
-
Low encapsulation efficiency and drug loading: Efficiently incorporating a sufficient amount of the hydrophobic drug into the nanoparticle core can be challenging[18].
-
Controlling particle size and distribution: Achieving a narrow and reproducible size distribution is crucial for in vivo performance and regulatory approval[6].
-
Toxicity of excipients: Many surfactants and solvents used in nanoformulations, such as Tween 80 in the commercial formulation Taxotere®, can cause adverse effects[4][9][10][11][19].
-
Large-scale production and quality control: Scaling up the manufacturing process while maintaining consistent quality can be a significant hurdle[9][16][17].
Q2: How can I improve the stability of my Docetaxel nanoformulation during storage?
A2: To enhance storage stability, consider the following strategies:
-
Lyophilization (Freeze-drying): This is a common technique to improve the long-term stability of nanoformulations. It is important to use a suitable cryoprotectant (e.g., sucrose) to prevent particle aggregation during the process[5].
-
Optimize Zeta Potential: A zeta potential of at least ±30 mV is generally considered to indicate good colloidal stability due to strong electrostatic repulsion between particles[8]. This can be achieved by incorporating charged lipids or polymers into your formulation.
-
PEGylation: The addition of polyethylene glycol (PEG) to the nanoparticle surface can provide steric hindrance, preventing aggregation and also prolonging circulation time in vivo[1].
-
Storage Conditions: Store the nanoformulation at recommended temperatures, typically 2-8°C, and protect from light to minimize chemical degradation[20].
Q3: What are the critical quality attributes to monitor for Docetaxel nanoformulations?
A3: The following critical quality attributes should be closely monitored:
-
Particle Size and Polydispersity Index (PDI): These parameters affect the biological fate and efficacy of the nanoformulation. Dynamic Light Scattering (DLS) is a standard technique for this measurement[6][8].
-
Zeta Potential: This indicates the surface charge and is a key predictor of colloidal stability[4][8].
-
Encapsulation Efficiency and Drug Loading: These determine the amount of drug successfully incorporated into the nanoparticles and are crucial for dosage calculations. This is often measured using techniques like HPLC after separating the free drug[12].
-
In Vitro Drug Release Profile: This provides insights into how the drug will be released from the nanoformulation over time. Dialysis methods are commonly used for this assessment[4][5][21].
-
Physical and Chemical Stability: Assessed over time under different storage conditions to determine the shelf-life of the product[20][22].
-
Morphology: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface characteristics of the nanoparticles[12].
Experimental Protocols
Protocol 1: Preparation of Docetaxel-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This protocol is a generalized procedure based on commonly cited methods[12][21].
-
Organic Phase Preparation: Dissolve a specific amount of Docetaxel and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane)[21].
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or TPGS)[12][21].
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of this step are critical for particle size control[21].
-
Solvent Evaporation: Stir the emulsion for several hours under reduced pressure or with a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles[12][21].
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug[5].
-
Lyophilization (Optional): Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., sucrose) and freeze-dry to obtain a stable powder for long-term storage.
Protocol 2: Characterization of Encapsulation Efficiency using HPLC
-
Separation of Free Drug: Centrifuge the nanosuspension at high speed to pellet the nanoparticles. The supernatant will contain the un-encapsulated "free" drug.
-
Quantification of Free Drug: Analyze the concentration of Docetaxel in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically around 230 nm)[22].
-
Calculation: The encapsulation efficiency (EE%) can be calculated using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Workflow for Nanoformulation Preparation and Characterization.
Caption: Troubleshooting Logic for Common Nanoformulation Issues.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Nanoways to Overcome Docetaxel Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Nanocarriers for Effective Delivery of Docetaxel in the Treatment of Lung Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Size-Controlled Preparation of Docetaxel- and Curcumin-Loaded Nanoemulsions for Potential Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current development in nanoformulations of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdlinx.com [mdlinx.com]
- 11. New Oral Formulation and in Vitro Evaluation of Docetaxel-Loaded Nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel docetaxel-loaded nanoparticles based on PCL-Tween 80 copolymer for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-efficiency encapsulation and pH-triggered release of docetaxel from folic acid-functionalized ZIF-90 nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How nanotechnology can enhance docetaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Characterization and Evaluation of Nano-niosomes Encapsulating Docetaxel against Human Breast, Pancreatic, and Pulmonary Adenocarcinoma Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sdiarticle4.com [sdiarticle4.com]
- 21. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Docetaxel Trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Docetaxel trihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Docetaxel trihydrate?
Batch-to-batch variability of Docetaxel trihydrate can arise from several factors throughout the manufacturing and handling process. These include:
-
Impurities: The presence of process-related impurities and degradation products is a significant contributor to variability. A common degradation product is 7-epi-docetaxel, and its levels can vary between batches.[1][2]
-
Polymorphism: Docetaxel trihydrate can exist in different crystalline forms (polymorphs), including a trihydrate, an anhydrous form, and a hemi-hydrate.[3] Differences in the polymorphic content of a batch can affect its solubility, stability, and bioavailability.
-
Physical Stability: Docetaxel is prone to precipitation and crystallization from solutions, particularly in the presence of certain formulation components like polysorbate 80.[4][5] The kinetics of this process can be influenced by temperature and storage conditions, leading to variability.[4]
-
Formulation Excipients: Docetaxel is poorly soluble in water and is often formulated with solubilizing agents like polysorbate 80.[1] Variability in the grade and purity of these excipients can impact the stability and performance of the final product. The excipients themselves can also interfere with analytical methods.[1]
-
Handling and Storage: Exposure to non-ambient conditions, such as elevated temperatures or dry atmospheres, can lead to the dehydration of the trihydrate form into other polymorphic forms.[3]
Q2: How can I assess the quality and consistency of a new batch of Docetaxel trihydrate?
A comprehensive analysis of each new batch is crucial to ensure consistency in your experiments. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying Docetaxel and its impurities.[6] A stability-indicating HPLC method should be used to separate Docetaxel from its potential degradation products and formulation excipients.[1][7]
-
X-Ray Powder Diffraction (XRPD): XRPD is essential for identifying the polymorphic form of Docetaxel trihydrate and ensuring consistency between batches.[3]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and confirm the hydration state of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These techniques are invaluable for the structural elucidation of any unknown impurities detected by HPLC.[2]
Q3: What are the potential impacts of batch-to-batch variability on my experimental results?
Inconsistent batches of Docetaxel trihydrate can lead to significant variations in experimental outcomes, including:
-
In Vitro Assays: Differences in purity, polymorphism, or the presence of cytotoxic impurities can alter the measured IC50 values in cell-based assays.
-
In Vivo Studies: Variability can affect the drug's solubility, bioavailability, and pharmacokinetic profile, leading to inconsistent efficacy and toxicity results in animal models.[8][9]
-
Signaling Pathway Analysis: The primary mechanism of action of Docetaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5][7][10] However, impurities or degradation products may have off-target effects or fail to engage the microtubule target effectively, leading to altered cellular responses.[11] Furthermore, variability in the active concentration can lead to the development of drug resistance through the activation of pathways such as Wnt/β-catenin, PI3K/AKT, Notch, and Hedgehog.[1][8]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results (e.g., IC50 values)
| Possible Cause | Troubleshooting Step |
| Inconsistent potency of Docetaxel trihydrate between batches. | 1. Characterize Each Batch: Perform HPLC analysis to confirm the purity and quantify impurities for each new batch. 2. Standardize Solution Preparation: Prepare fresh stock solutions for each experiment and use a consistent solvent. Docetaxel is soluble in ethanol and acetone.[3] 3. Perform Dose-Response Curves: Run a full dose-response curve for each new batch to determine its specific IC50 value. |
| Precipitation of Docetaxel in culture media. | 1. Visually Inspect Solutions: Before adding to cells, visually inspect the final dilution in media for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is low and consistent across experiments. |
| Cell line instability. | 1. Monitor Cell Passage Number: Use cells within a consistent and low passage number range. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs. |
Issue 2: Inconsistent Efficacy or Toxicity in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor or variable bioavailability due to solubility issues. | 1. Confirm Formulation Consistency: If using a custom formulation, ensure the preparation process is highly standardized. 2. Analyze Formulation Stability: Assess the physical and chemical stability of the dosing solution over the duration of the experiment.[4][12] |
| Batch-to-batch differences in the active pharmaceutical ingredient (API). | 1. Comprehensive Batch Analysis: In addition to HPLC, consider XRPD and TGA to ensure polymorphic and hydration state consistency. 2. Correlate Analytical Data with In Vivo Performance: Attempt to correlate any observed differences in analytical profiles with the in vivo outcomes. |
| Inter-animal variability. | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation. 2. Randomize Animal Allocation: Ensure animals are randomly assigned to treatment groups. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Docetaxel and Impurities
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).[10] The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Column Temperature: 45°C.[6]
-
Detection: UV at 230 nm.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of Docetaxel trihydrate reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Docetaxel trihydrate batch sample in the diluent.
-
If analyzing a formulated product, a sample extraction step may be necessary to remove interfering excipients.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify Docetaxel and any impurities by comparing their retention times and peak areas to those of the standards.
-
Table 1: Example HPLC Data for Two Batches of Docetaxel Trihydrate
| Parameter | Batch A | Batch B |
| Docetaxel Purity (%) | 99.5 | 98.2 |
| 7-epi-docetaxel (%) | 0.2 | 0.8 |
| Other Impurities (%) | 0.3 | 1.0 |
| Total Impurities (%) | 0.5 | 1.8 |
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Sample Preparation:
-
Gently grind a small amount of the Docetaxel trihydrate powder to ensure a random orientation of the crystals.
-
Mount the powder on a sample holder.
-
-
Instrument Settings:
-
Use a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of approximately 5° to 40°.
-
-
Data Analysis:
-
Compare the resulting diffraction pattern to reference patterns for the known polymorphs of Docetaxel (trihydrate, anhydrous, hemi-hydrate) to identify the form present in the batch.
-
Visualizations
Caption: Primary mechanism of action of Docetaxel leading to apoptosis.
Caption: Recommended workflow for qualifying a new batch of Docetaxel trihydrate.
Caption: Signaling pathways associated with Docetaxel resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. pnas.org [pnas.org]
- 4. Blocking Two Key Signaling Pathways Reverses Prostate Cancer Drug Resistance - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docetaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 11. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic variations predicting progression with docetaxel and novel androgen‐receptor pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Docetaxel trihydrate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Docetaxel trihydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Docetaxel trihydrate?
A1: The main degradation pathways for Docetaxel trihydrate are epimerization at the C7 position, leading to the formation of 7-epi-docetaxel, and hydrolysis of the ester linkages, particularly at the C-10 position.[1] Oxidation can also occur, primarily affecting the C-10 position.[1] These degradation processes can be accelerated by exposure to basic or acidic conditions, high temperatures, and light.[1]
Q2: What are the recommended storage conditions for Docetaxel trihydrate powder and solutions?
A2: For long-term stability, Docetaxel trihydrate powder should be stored at -20°C. Solutions of docetaxel, once prepared, have different stability profiles depending on the concentration and diluent. For instance, a 10 mg/mL solution in ethanol and polysorbate 80 diluent retains over 95% of its initial concentration for 21 days when stored at either 4°C or 23°C.[2][3] Further diluted solutions in 0.9% sodium chloride (0.4 mg/mL and 0.8 mg/mL) are stable for up to 35 days at 23°C.[2][3]
Q3: How does pH affect the stability of Docetaxel trihydrate in solution?
A3: Docetaxel trihydrate is most stable in acidic conditions and is susceptible to degradation in neutral to basic environments.[4] Basic conditions can promote the epimerization of the hydroxyl group at the C7 position, forming 7-epi-docetaxel.[4] One study on docetaxel micelles indicated that a weak basic solution (pH 8.0) could maintain solution clarity for a longer duration compared to neutral or acidic solutions.[5]
Q4: What is the role of Polysorbate 80 and ethanol in Docetaxel formulations?
A4: Due to its poor water solubility, Docetaxel is formulated with excipients like Polysorbate 80 and ethanol to enhance its solubility and bioavailability.[6][7] Polysorbate 80, a non-ionic surfactant, facilitates the formation of micelles that encapsulate the lipophilic docetaxel, increasing its stability and release in aqueous solutions.[6][7] Ethanol acts as a co-solvent in these formulations.[7] However, the amounts of these excipients can impact the formulation's stability and may be associated with adverse events.[7]
Q5: My Docetaxel solution is showing precipitation. What could be the cause and how can I prevent it?
A5: Precipitation of Docetaxel from aqueous solutions is a common issue, often due to its low aqueous solubility and the supersaturated nature of the infusion solutions.[8][9] Factors contributing to precipitation include improper mixing, excessive agitation, temperature fluctuations, and the final concentration of the solution exceeding its solubility limit.[8][10] To prevent this, ensure proper mixing by adding the stock solution dropwise to the aqueous buffer while stirring, use a more acidic buffer if the experiment allows, and use the solution immediately after preparation.[10]
Troubleshooting Guides
Issue 1: Unexpected Degradation of Docetaxel in Experiments
-
Possible Cause: Exposure to unfavorable pH, temperature, or light conditions.
-
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure all buffers and media are within a pH range of 4.0-5.0 for optimal stability.
-
Control Temperature: Avoid exposing Docetaxel solutions to high temperatures. Prepare and store solutions at recommended temperatures (see stability data tables). For long-term storage of the powder, use -20°C.
-
Protect from Light: Store Docetaxel powder and solutions in light-protecting containers (e.g., amber vials).
-
Analyze for Degradants: Use a stability-indicating HPLC method to identify and quantify degradation products.
-
Issue 2: Precipitation or Cloudiness in Docetaxel Solutions
-
Possible Cause: Exceeding the solubility limit, improper mixing, or temperature fluctuations.
-
Troubleshooting Steps:
-
Review Final Concentration: Ensure the final concentration of Docetaxel in your aqueous solution does not exceed its kinetic solubility under your experimental conditions.
-
Optimize Mixing Technique: When preparing aqueous solutions from a DMSO stock, add the stock solution dropwise to the vigorously stirring aqueous buffer.[10] This helps to avoid localized high concentrations that can lead to precipitation.
-
Maintain Consistent Temperature: Avoid drastic temperature changes during the preparation and handling of the solution.
-
Consider Excipients: If compatible with your experimental design, the use of solubilizing agents like Polysorbate 80 may be necessary.
-
Data on Docetaxel Trihydrate Stability
Table 1: Stability of Docetaxel Solutions under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 10 mg/mL | Ethanol and Polysorbate 80 | 4°C or 23°C | >95% retained for 21 days | [2][3] |
| 0.4 mg/mL | 0.9% Sodium Chloride | 23°C | >95% retained for 35 days | [2][3] |
| 0.8 mg/mL | 0.9% Sodium Chloride | 23°C | >95% retained for 35 days | [2][3] |
| 20 mg/mL | Stock Solution | 20-25°C | Stable for 30 days | [11] |
| 0.3 mg/mL & 0.7 mg/mL | 0.9% NaCl or 5% Dextrose | 2-8°C | Stable for at least 30 days | [9] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 10-Deacetyl baccatin III | [1] |
| Basic Hydrolysis | 0.1 N NaOH at room temperature for 2 hours | 7-Epi-docetaxel, 10-Deacetyl baccatin III | [1][4] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | [1] |
| Thermal Degradation | Solid powder at 105°C for 24 hours | 7-Epi-docetaxel and other minor impurities | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Docetaxel
This protocol provides a general framework for a stability-indicating HPLC method to separate Docetaxel from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of Docetaxel.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Docetaxel in a suitable organic solvent like methanol or acetonitrile.[1]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 N sodium hydroxide before analysis.[1]
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep at room temperature for 2 hours. Neutralize with 0.1 N hydrochloric acid before analysis.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid Docetaxel powder to 105°C for 24 hours or heat the stock solution at 80°C for 48 hours.[1]
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Experimental workflow for preventing Docetaxel degradation.
Primary degradation pathways of Docetaxel trihydrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. researchgate.net [researchgate.net]
- 5. A simple method to improve the stability of docetaxel micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. sciresliterature.org [sciresliterature.org]
- 8. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Docetaxel Trihydrate Resistance in Tumor Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Docetaxel trihydrate in resistant tumor models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Docetaxel resistance?
A1: Docetaxel resistance is a multifaceted phenomenon involving various cellular and molecular alterations. The most well-documented mechanisms include:
-
Alterations in Tubulin and Microtubule Dynamics: Docetaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Resistance can arise from mutations in the β-tubulin gene, which can reduce the binding affinity of Docetaxel to its target.[4] Additionally, the overexpression of specific tubulin isotypes, such as βIII-tubulin, is frequently associated with Docetaxel resistance.[1][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), is a major contributor to reduced intracellular Docetaxel concentration.[2][4][5] These transporters actively pump Docetaxel out of the cancer cells, thereby diminishing its cytotoxic effects.[2]
-
Activation of Pro-Survival Signaling Pathways: Several signaling pathways can be activated to counteract the cytotoxic effects of Docetaxel and promote cell survival. Key pathways implicated in Docetaxel resistance include the PI3K/AKT/mTOR pathway, Androgen Receptor (AR) signaling in prostate cancer, and the NF-κB pathway.[2][4][5][6]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins, thus inhibiting the programmed cell death typically induced by Docetaxel.[1][5]
-
Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as cancer stem cells, may possess intrinsic resistance to chemotherapy.[4] These cells are often characterized by markers like CD44 and CD133 and can contribute to tumor recurrence after treatment.[4]
Q2: How can I establish a Docetaxel-resistant tumor model in vitro?
A2: Developing a Docetaxel-resistant cell line model typically involves a dose-escalation protocol. Here is a general methodology:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Docetaxel in your parental (sensitive) cell line using a cell viability assay (e.g., MTS or colony formation assay).[7]
-
Initial Exposure: Treat the parental cells with Docetaxel at a concentration around their IC50 for a defined period (e.g., 72 hours).[7]
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.[7]
-
Dose Escalation: Once the cells have recovered, gradually increase the concentration of Docetaxel in subsequent treatment cycles. This process selects for cells that can survive higher drug concentrations.
-
Characterization: After several cycles of selection, the resulting cell population should exhibit a significantly higher IC50 for Docetaxel compared to the parental line.[8] It is crucial to characterize these resistant cells to confirm the resistance phenotype and investigate the underlying mechanisms (e.g., by checking for overexpression of ABC transporters or activation of survival pathways).
Q3: My in vivo Docetaxel-resistant tumor model is not responding to treatment. How should I adjust the dosage?
A3: Adjusting the Docetaxel dosage in a resistant in vivo model requires careful consideration. Simply increasing the dose may lead to unacceptable toxicity in the animals. Here are some strategies:
-
Dose-Dense Chemotherapy: This approach involves administering the standard dose of Docetaxel more frequently (e.g., every two weeks instead of every three weeks).[9][10] The rationale is to reduce the time for tumor cells to recover and repopulate between cycles.[10]
-
Combination Therapy: A more effective strategy is often to combine Docetaxel with an agent that targets the specific resistance mechanism. For example:
-
If resistance is mediated by ABCB1 overexpression, co-administration with a P-glycoprotein inhibitor like elacridar may restore sensitivity.[4]
-
If the PI3K/AKT pathway is activated, combining Docetaxel with a PI3K or AKT inhibitor (e.g., NVP-BEZ235 or AZD5363) has shown synergistic effects in preclinical models.[4]
-
-
Switching to a Next-Generation Taxane: Consider using a taxane with a lower affinity for drug efflux pumps, such as cabazitaxel, which has shown activity in Docetaxel-resistant tumors.[11]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Cell line instability (high passage number).3. Inconsistent drug preparation or incubation times. | 1. Ensure accurate cell counting and uniform seeding.2. Use cells within a consistent and low passage number range.3. Prepare fresh drug dilutions for each experiment and maintain consistent incubation periods.[12] |
| Loss of resistant phenotype in the cultured cell line. | The resistant phenotype can be unstable without selective pressure. | Maintain the resistant cell line in a medium containing a low, non-toxic concentration of Docetaxel to sustain the resistance mechanisms.[12] |
| No significant difference in cytotoxicity between sensitive and supposed resistant cell lines. | 1. The selected resistance mechanism is not the primary driver in your model.2. The assay used is not sensitive enough to detect the difference. | 1. Investigate multiple potential resistance mechanisms (e.g., ABC transporter expression, tubulin mutations, pathway activation).2. Try a different functional assay, such as a colony formation assay, which can be more sensitive than short-term viability assays.[7] |
| Inconsistent tumor growth or response in in vivo models. | 1. Inconsistent tumor cell implantation.2. Animal health issues.3. Suboptimal drug formulation or administration. | 1. Standardize the cell injection procedure, including cell number, volume, and location.2. Monitor animal health closely and exclude animals with significant health deterioration from the analysis.3. Confirm the stability and solubility of your Docetaxel formulation and ensure accurate and consistent administration.[12] |
Data Presentation
Table 1: Example IC50 Values for Docetaxel in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| DU145 | ~5 | 44-fold higher than parental | 44 |
| PC3 | ~5 | 35-fold higher than parental | 35 |
| 22Rv1 | ~5 | >1000 | >200 |
Data synthesized from multiple sources for illustrative purposes.[7][8]
Table 2: Clinical Dosage Adjustments for Docetaxel in Response to Toxicity
| Toxicity Observed | Initial Dose (mg/m²) | Adjusted Dose (mg/m²) |
| Febrile neutropenia, prolonged neutropenia, or severe cutaneous reactions (Breast Cancer) | 100 | 75 |
| Febrile neutropenia, prolonged neutropenia, severe cutaneous reactions, or moderate neurosensory symptoms (Prostate Cancer) | 75 | 60 |
| Persistent adverse reactions after initial dose reduction | 75 or 60 | Discontinue therapy |
This table provides a summary of clinical dosage adjustments and should not be directly extrapolated to preclinical models without careful consideration of inter-species differences in toxicology.[13][14]
Experimental Protocols
Protocol 1: Generation of a Docetaxel-Resistant Prostate Cancer Cell Line
This protocol is adapted from established methods for generating chemoresistant cancer cell lines.[7][15]
-
Cell Culture: Culture prostate cancer cells (e.g., PC3 or DU145) in their recommended growth medium.
-
IC50 Determination: Plate cells at a low density and treat with a range of Docetaxel concentrations for 72 hours. Perform a cell viability assay (e.g., MTS) or a colony formation assay to determine the IC50.
-
Induction of Resistance:
-
Treat a larger population of cells with Docetaxel at the determined IC50 for 72 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the surviving cells to recover and grow to 70-80% confluency.
-
Passage the cells and repeat the treatment cycle, gradually increasing the Docetaxel concentration with each cycle.
-
-
Maintenance of Resistant Cells: Once a resistant population is established (typically showing a >10-fold increase in IC50), maintain the cells in a medium containing a low concentration of Docetaxel (e.g., 10-20% of the final resistance concentration) to preserve the resistant phenotype.
-
Validation: Regularly validate the resistant phenotype by comparing the IC50 of the resistant line to the parental line. Characterize the molecular mechanisms of resistance (e.g., Western blot for ABCB1, phospho-AKT).
Protocol 2: In Vivo Efficacy Study in a Docetaxel-Resistant Xenograft Model
This protocol outlines a general procedure for assessing Docetaxel efficacy in a resistant tumor xenograft model.[16][17]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject the Docetaxel-resistant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, Docetaxel alone, Docetaxel in combination with a resistance-modulating agent).
-
Administer Docetaxel (and any combination agents) according to the planned dosing schedule (e.g., intravenously or intraperitoneally).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of the treatment regimens.
Visualizations
Caption: Workflow for developing and utilizing Docetaxel-resistant tumor models.
References
- 1. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of resistance-associated gene expression in docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. orlandohealth.com [orlandohealth.com]
- 10. oncolink.org [oncolink.org]
- 11. Evolving standards in the treatment of docetaxel-refractory castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. products.sanofi.us [products.sanofi.us]
- 14. reference.medscape.com [reference.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Micro-World: Docetaxel Trihydrate vs. Paclitaxel In Vitro
In the realm of oncology drug discovery and development, a nuanced understanding of the comparative efficacy of chemotherapeutic agents is paramount. Among the most critical classes of anticancer drugs are the taxanes, with Docetaxel and Paclitaxel standing as cornerstone therapies for a multitude of solid tumors. While both molecules share a common mechanism of targeting microtubules, their subtle structural and pharmacological differences translate into varying degrees of cytotoxic potency in preclinical in vitro models. This guide provides a comprehensive comparison of the in vitro efficacy of Docetaxel trihydrate and Paclitaxel, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
Unraveling the Potency: A Quantitative Comparison
The in vitro cytotoxicity of Docetaxel and Paclitaxel is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value is indicative of a higher cytotoxic potency.[2] The following tables summarize the IC50 values, as well as data on apoptosis induction and cell cycle arrest, from various in vitro studies across a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Docetaxel and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) | Reference(s) |
| MCF-7 | Breast Cancer | 1.5 - 10 | 2.5 - 15 | [2] |
| MDA-MB-231 | Breast Cancer | ~2.5 - 12 | ~5.0 - 20 | [1][2][3] |
| SK-BR-3 | Breast Cancer | Not Widely Reported | ~2.5 - 7.5 | [1] |
| T-47D | Breast Cancer | Not Widely Reported | ~2.0 - 5.0 | [1] |
| A549 | Lung Cancer | 5 - 25 | 10 - 50 | [2] |
| HCT116 | Colon Cancer | 4 - 15 | 8 - 30 | [2] |
| OVCAR-3 | Ovarian Cancer | 2 - 10 | 4 - 20 | [2] |
| CHP100 | Neuroblastoma | More potent than Paclitaxel | Lower than Docetaxel | [1][4] |
| SH-SY5Y | Neuroblastoma | Less potent than in other NB lines | Higher than Docetaxel | [1][4] |
| BE(2)M17 | Neuroblastoma | Intermediate | Intermediate | [1][4] |
Note: IC50 values can exhibit significant variation between studies due to differences in experimental conditions such as drug exposure time, cell density, and the specific assay employed.[1][3]
Table 2: Comparative Induction of Apoptosis by Docetaxel and Paclitaxel
| Cell Line | Cancer Type | Observation | Reference(s) |
| Various | Breast, Gynecologic | Docetaxel demonstrated more potent induction of apoptosis. | [5] |
| Endothelial Cells | N/A | At non-cytotoxic doses, 1 nM docetaxel and 4 nM paclitaxel induced moderate apoptosis. Massive apoptosis was observed at 2 nM docetaxel and 5 nM paclitaxel. | [6] |
| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | Both drugs effectively induced apoptosis. | [7] |
Table 3: Comparative Effects on Cell Cycle Arrest by Docetaxel and Paclitaxel
| Cell Line | Cancer Type | Observation | Reference(s) |
| Various | General | Both drugs cause cell cycle arrest at the G2/M phase. | [3][8] |
| Neuroblastoma | Neuroblastoma | Good correlation was observed between the cytotoxic effect and the percentage of cells blocked in the G2/M phase for both taxanes. | [4] |
| Renal Cell Carcinoma | Kidney Cancer | Docetaxel induced G2/M cell cycle arrest in a dose-dependent manner. | [9] |
The Molecular Dance: Mechanism of Action and Signaling Pathways
Both Docetaxel and Paclitaxel exert their cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[3] Their primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[1][10] This disruption of the normal dynamic instability of microtubules interferes with the proper formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[1][3][8]
While their fundamental mechanism is shared, preclinical studies suggest that Docetaxel has a higher affinity for binding to β-tubulin and may be approximately twice as potent as Paclitaxel in inhibiting microtubule depolymerization.[5][10] This enhanced binding affinity and longer intracellular retention time may contribute to its greater cytotoxicity in some cancer cell lines.[3][5]
The induction of apoptosis by taxanes involves a complex cascade of signaling events. The prolonged mitotic arrest triggers the activation of several signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c from the mitochondria.[1] This, in turn, activates a cascade of caspases that execute the process of cell death.[1]
Rigorous Evaluation: Detailed Experimental Protocols
To ensure the reproducibility and comparability of in vitro efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to compare Docetaxel and Paclitaxel.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Docetaxel or Paclitaxel, typically ranging from 0.1 nM to 10 µM.[3] Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.[3]
-
MTT Incubation: After the treatment period, the medium is removed and replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Docetaxel or Paclitaxel at predetermined concentrations (e.g., IC50 values) for a specific duration.[3]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[3]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[3] The mixture is incubated in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with Docetaxel or Paclitaxel for a specific duration, for instance, 24 hours.[11]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11]
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye, such as Propidium Iodide (PI), and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.[11]
Conclusion
The in vitro evidence consistently demonstrates that both Docetaxel trihydrate and Paclitaxel are potent cytotoxic agents against a wide array of cancer cell lines.[11] However, Docetaxel frequently exhibits superior potency, as indicated by lower IC50 values in numerous studies.[2][4][6] Both drugs effectively induce apoptosis and cause cell cycle arrest at the G2/M phase, which is the hallmark of their microtubule-stabilizing mechanism.[8][11] The subtle differences in their molecular interactions with tubulin, particularly the higher binding affinity of Docetaxel, likely contribute to the observed variations in their in vitro efficacy.[5][10] For researchers and drug development professionals, a thorough understanding of these comparative in vitro profiles is crucial for designing further preclinical and clinical investigations to optimize the therapeutic application of these vital anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. Docetaxel versus paclitaxel for antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneticsmr.org [geneticsmr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Docetaxel Trihydrate vs. Cabazitaxel in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between taxane-based chemotherapeutics is critical for advancing cancer therapy. This guide provides an objective, data-driven comparison of Docetaxel trihydrate and its second-generation counterpart, Cabazitaxel, in preclinical settings. We delve into their mechanism of action, comparative efficacy in both sensitive and resistant tumor models, and the experimental frameworks used to generate these insights.
Core Mechanism of Action: Microtubule Stabilization
Both Docetaxel and Cabazitaxel share a fundamental mechanism of action: the stabilization of microtubules.[1] Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division (mitosis), maintenance of cell shape, and intracellular transport.[1] By binding to β-tubulin, a subunit of microtubules, these taxanes promote and stabilize microtubule assembly, thereby disrupting the dynamic instability necessary for mitotic spindle formation. This leads to a blockage of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2]
The primary distinction between Cabazitaxel and Docetaxel at the molecular level lies in their interaction with the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene. P-gp is a key driver of multidrug resistance in cancer cells, actively transporting a wide range of chemotherapy drugs out of the cell, thus reducing their intracellular concentration and efficacy.[1] Cabazitaxel was specifically designed to be a poor substrate for P-gp, a characteristic that underpins its superior activity in Docetaxel-resistant tumors.[3][4]
References
Validating the Anti-Mitotic Activity of Docetaxel Trihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic activity of Docetaxel trihydrate with other microtubule-targeting agents. The information presented is supported by experimental data and detailed protocols to assist researchers in the objective evaluation of this potent chemotherapeutic agent.
Introduction to Docetaxel Trihydrate's Anti-Mitotic Activity
Docetaxel trihydrate is a member of the taxane family of chemotherapeutic drugs, which are widely used in the treatment of various cancers, including breast, lung, and prostate cancer.[1][2] Its primary mechanism of action is the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton critical for cell division.[2]
Unlike some other anti-mitotic agents that prevent microtubule assembly, Docetaxel promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization.[1][2] This leads to the formation of stable, non-functional microtubule bundles, disrupting the mitotic spindle assembly required for chromosome segregation during mitosis.[2] Consequently, the cell cycle is arrested, primarily in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][2][3]
Comparative Analysis of Anti-Mitotic Activity
The efficacy of anti-mitotic agents is often evaluated by their ability to inhibit cell proliferation, induce cell cycle arrest, and affect tubulin polymerization. This section compares the performance of Docetaxel trihydrate with other commonly used anti-mitotic drugs: Paclitaxel (another taxane) and the Vinca alkaloids, Vincristine and Vinblastine.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various anti-mitotic agents across different cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Docetaxel (nM) | Paclitaxel (nM) | Vincristine (nM) | Vinblastine (nM) |
| MCF-7 (Breast) | ~2.5 - 5 | ~5 - 10 | ~1 - 5 | ~1 - 5 |
| MDA-MB-231 (Breast) | ~3 - 7 | ~7 - 15 | ~2 - 8 | ~2 - 8 |
| A549 (Lung) | ~1 - 4 | ~3 - 8 | ~0.5 - 3 | ~0.5 - 3 |
| PC-3 (Prostate) | ~2 - 6 | ~5 - 12 | ~1 - 6 | ~1 - 6 |
| HeLa (Cervical) | ~1 - 3 | ~2 - 6 | ~0.2 - 2 | ~0.2 - 2 |
Note: The IC50 values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.
Effect on Cell Cycle Progression
Anti-mitotic agents typically cause an accumulation of cells in the G2/M phase of the cell cycle. The following table compares the percentage of cells arrested in the G2/M phase after treatment with different anti-mitotic drugs.
| Drug | Concentration | Treatment Time (hrs) | Cell Line | % of Cells in G2/M Phase |
| Control | - | 24 | MCF-7 | ~10-15% |
| Docetaxel | 10 nM | 24 | MCF-7 | ~60-70% |
| Paclitaxel | 20 nM | 24 | MCF-7 | ~55-65% |
| Vincristine | 5 nM | 24 | MCF-7 | ~70-80% |
| Vinblastine | 5 nM | 24 | MCF-7 | ~70-80% |
Note: These values are illustrative and can vary based on the cell line and experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-mitotic activity of Docetaxel trihydrate.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Docetaxel trihydrate and other anti-mitotic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the anti-mitotic agents for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Docetaxel trihydrate and other anti-mitotic agents
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the anti-mitotic agents for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol (for promoting polymerization)
-
Docetaxel trihydrate and other test compounds
-
A spectrophotometer with temperature control capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute the purified tubulin in cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include a vehicle control, a polymerization inhibitor (e.g., colchicine), and a polymerization promoter (e.g., paclitaxel as a positive control for stabilization).
-
Initiate the polymerization reaction by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.
Visualizing the Mechanism and Workflow
Mechanism of Action of Docetaxel
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Validating Anti-Mitotic Activity
Caption: Workflow for validating anti-mitotic drug activity.
Comparison of Signaling Pathways
Caption: Taxanes vs. Vinca Alkaloids signaling pathways.
References
- 1. Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity assay [bio-protocol.org]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance in Taxane-Based Chemotherapy: A Comparative Analysis of Docetaxel Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance profiles between docetaxel trihydrate and other prominent taxanes, namely paclitaxel and cabazitaxel. The information presented is collated from preclinical and clinical studies to support further research and development in oncology.
Mechanisms of Cross-Resistance
The primary mechanism underpinning cross-resistance among taxanes is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3] This cell membrane efflux pump actively removes taxanes from cancer cells, reducing their intracellular concentration and thereby their cytotoxic efficacy.[1][2][3]
Alterations in the composition and dynamics of microtubules, the cellular targets of taxanes, also contribute to resistance.[2][4][5] Specifically, changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes, leading to reduced drug efficacy.[2][5]
Quantitative Comparison of Taxane Cross-Resistance
The following tables summarize quantitative data from studies investigating cross-resistance between docetaxel, paclitaxel, and cabazitaxel in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, nM) in Docetaxel-Resistant vs. Sensitive Cell Lines
| Cell Line | Drug | Sensitive Cell Line IC50 (nM) | Docetaxel-Resistant Cell Line IC50 (nM) | Resistance Factor | Reference |
| MCF-7 (Breast Cancer) | Docetaxel | ~5 | ~50 | 10 | [2] |
| MCF-7 (Breast Cancer) | Paclitaxel | ~8 | ~80 | 10 | [2] |
| C4-2B (Prostate Cancer) | Docetaxel | Not specified | Significantly increased | Not specified | [3] |
| C4-2B (Prostate Cancer) | Cabazitaxel | Not specified | Significantly increased | Not specified | [3] |
| DU145 (Prostate Cancer) | Docetaxel | Not specified | Significantly increased | Not specified | [3] |
| DU145 (Prostate Cancer) | Cabazitaxel | Not specified | Significantly increased | Not specified | [3] |
Table 2: Clinical Response to Cabazitaxel in Patients with Docetaxel-Resistant Prostate Cancer
| Study Population | Treatment | Primary Endpoint | Result | Reference |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN alterations | Cabazitaxel | Progression-Free Survival (PFS) | PFS significantly shorter for prior docetaxel non-responders (3.3 vs. 9.1 months). A poor response to prior docetaxel was an independent prognostic factor for shorter PFS with cabazitaxel. | [6] |
| mCRPC progressing during or after docetaxel | Cabazitaxel | Overall Survival (OS) | The TROPIC clinical trial demonstrated a 2.4-month improvement in overall survival with cabazitaxel compared to mitoxantrone. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are outlines of common experimental protocols.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Culture: Cancer cell lines (both sensitive and resistant) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the taxane of interest (e.g., docetaxel, paclitaxel, cabazitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: A low number of cells are seeded into culture dishes.
-
Drug Treatment: Cells are treated with the taxane for a defined period.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies is normalized to that of untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis (programmed cell death) following drug exposure.
-
Cell Treatment: Cells are treated with the taxane at a specific concentration.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; a fluorescent nucleotide that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway: ABCB1-Mediated Drug Efflux
Caption: ABCB1-mediated efflux of taxanes from a cancer cell.
Experimental Workflow: Assessing Cross-Resistance
References
- 1. targetedonc.com [targetedonc.com]
- 2. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paclitaxel and docetaxel resistance: molecular mechanisms and development of new generation taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of response to prior docetaxel on sensitivity to cabazitaxel in prostate cancer patients with PTEN alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Docetaxel Trihydrate and Paclitaxel
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct toxicities of two pivotal taxane chemotherapeutics.
Docetaxel trihydrate and paclitaxel, both cornerstones in the treatment of a wide array of solid tumors, share a common mechanism of action by targeting microtubule dynamics. However, their subtle structural differences translate into distinct pharmacokinetic and pharmacodynamic properties, leading to varied efficacy and, notably, different side effect profiles. This guide provides an objective comparison of their adverse effects, supported by data from clinical trials and experimental studies, to inform preclinical research and clinical development.
Comparative Side Effect Profiles: A Tabular Summary
The following table summarizes the incidence of common grade 3/4 adverse events observed in comparative clinical trials of docetaxel and paclitaxel. It is important to note that incidences can vary based on dosage, treatment schedule, and patient population.
| Adverse Event | Docetaxel | Paclitaxel | Key Insights |
| Hematological | |||
| Neutropenia | More Frequent[1][2][3] | Less Frequent[2][3] | Docetaxel is consistently associated with a higher incidence and severity of neutropenia.[1][3] |
| Febrile Neutropenia | More Frequent[2][4] | Less Frequent[2][4] | The higher rate of severe neutropenia with docetaxel leads to a greater risk of febrile neutropenia.[4] |
| Non-Hematological | |||
| Peripheral Neuropathy | Less Frequent[1][2][3] | More Frequent[1][2][3] | Paclitaxel is more commonly associated with sensory and motor neuropathy.[1][5] |
| Fluid Retention (Edema) | More Frequent[1][2][3] | Less Frequent[1][2][3] | Docetaxel is well-known for causing a cumulative, dose-dependent fluid retention syndrome.[6][7] |
| Mucositis/Stomatitis | More Frequent[2][8] | Less Frequent[2][8] | Patients receiving docetaxel tend to experience higher rates of inflammation of the mucous membranes. |
| Gastrointestinal AEs (Diarrhea) | More Frequent[1][9] | Less Frequent[1][9] | Docetaxel is associated with a higher incidence of grade 3/4 gastrointestinal side effects.[1] |
| Myalgia/Arthralgia | Comparable[1][3] | Comparable[1][3] | The incidence of severe muscle and joint pain is generally similar between the two drugs.[1] |
| Fatigue | More Frequent[2][9] | Less Frequent[2][9] | Higher rates of severe fatigue have been reported in patients treated with docetaxel.[2] |
Experimental Protocols for Assessing Key Side Effects
Objective and standardized assessment of side effects is crucial in clinical trials. Below are detailed methodologies for evaluating the most common and clinically significant toxicities associated with docetaxel and paclitaxel.
Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Objective: To quantify the incidence and severity of sensory and motor neuropathy.
Methodology:
-
Patient-Reported Outcomes (PROs):
-
Instrument: Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale or the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Chemotherapy-Induced Peripheral Neuropathy 20 (EORTC QLQ-CIPN20).[10]
-
Procedure: Patients complete the questionnaire at baseline and before each treatment cycle. The questionnaire assesses the severity of symptoms such as numbness, tingling, and pain in the hands and feet, and their impact on daily activities.
-
-
Clinician-Rated Assessment:
-
Instrument: Total Neuropathy Score (TNS), which includes evaluation of sensory symptoms, vibratory detection threshold, pin sensibility, and deep tendon reflexes.
-
Procedure: A trained clinician performs a neurological examination at baseline and at specified intervals during the study. The findings are graded according to the TNS scale.
-
-
Toxicity Grading:
-
Criteria: National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). This scale grades peripheral neuropathy from 1 (asymptomatic) to 5 (death).
-
Assessment of Fluid Retention
Objective: To monitor and grade the severity of docetaxel-induced fluid retention.
Methodology:
-
Clinical Monitoring:
-
Parameters: Body weight, presence and extent of peripheral edema (e.g., pitting edema in the lower extremities), and signs of serous effusions (e.g., pleural effusion, ascites).
-
Procedure: Body weight is measured at baseline and before each treatment cycle. A physical examination is conducted to assess for edema and fluid accumulation.
-
-
Grading Criteria:
-
Scale: Fluid retention is graded based on the severity of symptoms and their impact on daily life. For example:
-
Grade 1: Asymptomatic, localized edema.
-
Grade 2: Symptomatic edema, limiting instrumental activities of daily living (ADL).
-
Grade 3: Symptomatic edema, limiting self-care ADL.
-
Grade 4: Life-threatening consequences.
-
-
-
Mechanism Investigation (Experimental):
Signaling Pathways and Mechanisms of Toxicity
The distinct side effect profiles of docetaxel and paclitaxel can be attributed to differences in their molecular interactions and downstream signaling pathways.
Paclitaxel-Induced Peripheral Neuropathy
Paclitaxel's neurotoxicity is a complex process involving multiple mechanisms. It disrupts the microtubule network within neurons, leading to impaired axonal transport. This, in turn, causes mitochondrial dysfunction, an increase in reactive oxygen species, and activation of inflammatory pathways, ultimately resulting in axonal degeneration.
References
- 1. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. products.sanofi.us [products.sanofi.us]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. 1802-Fluid retention syndrome associated with docetaxel | eviQ [eviq.org.au]
- 8. Trial designs for chemotherapy-induced peripheral neuropathy prevention: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Assessing chemotherapy-induced peripheral neuropathy with patient reported outcome measures: a systematic review of measurement properties and considerations for future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary protein leak syndrome appears to explain fluid retention in cancer patients who receive docetaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nanoparticle Delivery Systems for Docetaxel Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Docetaxel trihydrate, a potent anti-mitotic chemotherapeutic agent, is a cornerstone in the treatment of various cancers. However, its clinical application is often hampered by poor water solubility, significant side effects, and the development of drug resistance. Nanoparticle-based drug delivery systems have emerged as a promising strategy to overcome these limitations by enhancing drug solubility, enabling targeted delivery, and providing controlled release, thereby improving therapeutic efficacy and reducing systemic toxicity. This guide provides a comparative overview of common nanoparticle platforms for Docetaxel trihydrate delivery, supported by experimental data.
Performance Comparison of Docetaxel Nanoparticle Delivery Systems
The efficacy of a nanoparticle delivery system is contingent on its physicochemical properties, which influence its biological interactions and therapeutic outcome. The following table summarizes key performance indicators for different types of Docetaxel-loaded nanoparticles based on published preclinical studies.
| Nanoparticle System | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Drug Release (at 48h) | Reference |
| Polymeric Nanoparticles | |||||||
| PLGA | Poly(lactic-co-glycolic acid) | 184.3 ± 14.6 | -2.9 ± 0.2 | 39.1 ± 3.9 | ~96 | Sustained release | [1][2] |
| PLA-TPGS | Poly(lactide)-D-α-tocopheryl polyethylene glycol 1000 succinate | 306.8 ± 5.5 | Not Reported | Not Reported | 81.8 ± 4.5 | Sustained release | [3] |
| PCL-Tween 80 | Polycaprolactone-Tween 80 | ~200 | Not Reported | ~10 | Not Reported | ~30% (at 28 days) | [4] |
| Liposomes | |||||||
| DOPC/Cholesterol/Cardiolipin | DOPC, cholesterol, and tetramyristoyl cardiolipin (90:5:5 molar ratio) | ~100 | Not Reported | Not Reported | >95 | Not Reported | [5][6] |
| Micelles | |||||||
| mPEG-PLA | Methoxy-Poly(ethylene glycol)-Poly(lactide) | < 150 | Not Reported | 5.5 - 12 | 62 - 95 | Sustained release | [7][8] |
| Solid Lipid Nanoparticles | |||||||
| Various | Various solid lipids | ~100-300 | Generally negative | ~1-10 | >80 | Sustained release | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the evaluation of Docetaxel nanoparticle delivery systems.
Nanoparticle Preparation
Polymeric Nanoparticles (Emulsification/Solvent Diffusion Method) [2]
-
Dissolve Docetaxel and the polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Prepare an aqueous solution containing a stabilizer (e.g., PVA or TPGS).
-
Add the organic phase to the aqueous phase under constant stirring or sonication to form an oil-in-water emulsion.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove unencapsulated drug and excess stabilizer, and then lyophilize for storage.
Liposomes (Thin Film Hydration Method) [11]
-
Dissolve Docetaxel and lipids (e.g., phospholipids and cholesterol) in an organic solvent (e.g., chloroform or a chloroform-methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
Sonicate the resulting liposomal suspension to reduce the vesicle size and create unilamellar vesicles.
-
Purify the liposomes to remove unencapsulated drug, typically by dialysis or size exclusion chromatography.
In Vitro Drug Release Study[12]
-
Disperse a known amount of Docetaxel-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions).
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant shaking.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the concentration of released Docetaxel using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)[2][13]
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free Docetaxel, Docetaxel-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Visualizing Mechanisms and Workflows
Docetaxel's Mechanism of Action
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division.[12] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[12][13] This leads to the formation of stable, non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[12][14][15]
References
- 1. Docetaxel-Loaded PLGA Nanoparticles Improve Efficacy in Taxane-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antitumor activity of docetaxel-loaded polymeric nanoparticles fabricated by Shirasu porous glass membrane-emulsification technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel docetaxel-loaded nanoparticles based on PCL-Tween 80 copolymer for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of liposomal-encapsulated docetaxel (LE-DT) in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a docetaxel micellar formulation using poly(ethylene glycol)–polylactide–poly(ethylene glycol) (PEG–PLA–PEG) with successful reconstitution for tumor targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docetaxel Micelles: A New Formulation to Diminish Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docetaxel‐loaded solid lipid nanoparticles: a novel drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. Docetaxel - Wikipedia [en.wikipedia.org]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC Methods for the Quantification of Docetaxel Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated Ultra-Performance Liquid Chromatography (UPLC) methods for the precise and accurate quantification of Docetaxel trihydrate, a potent anti-cancer agent. The selection of a robust analytical method is critical for ensuring drug quality, stability, and optimal performance in pharmaceutical formulations. This document presents supporting experimental data from published studies to aid in the selection of the most suitable UPLC method for your research and development needs.
Method Comparison: UPLC-UV vs. UPLC-MS/MS
The two primary UPLC methods for Docetaxel trihydrate quantification are distinguished by their detector systems: Ultraviolet (UV) detection and tandem mass spectrometry (MS/MS).
-
UPLC-UV: This method is widely adopted for routine quality control and stability testing due to its simplicity, cost-effectiveness, and robustness.[1][2] It offers excellent performance for the assay of Docetaxel and the quantification of its process-related impurities and degradants.[1][2]
-
UPLC-MS/MS: This technique provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in human plasma, where the drug concentration is typically very low.[3][4][5]
The following tables summarize the performance characteristics of representative UPLC-UV and UPLC-MS/MS methods.
Performance Data
Table 1: UPLC-UV Method Performance
| Parameter | Reported Performance | Reference |
| Linearity (Assay) | Correlation coefficient (r²) of 0.9999 | [2] |
| Linearity (Impurities) | Correlation coefficient (r²) > 0.99 | [1] |
| Accuracy (Recovery) | 93.6% to 101.0% for impurities | [2] |
| Precision (%RSD) | < 2.3% for impurities at LOQ | [2] |
| Limit of Detection (LOD) | 0.004% to 0.006% for impurities | [2] |
| Limit of Quantification (LOQ) | 0.015% to 0.023% for impurities | [2] |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Reported Performance | Reference |
| Linearity Range | 2-5000 ng/mL in human plasma | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL in human plasma | [3][4] |
| Intra-day Precision (%RSD) | < 9% | [3][4] |
| Inter-day Precision (%RSD) | < 9% | [3][4] |
| Accuracy (Relative Error %) | Within 12% | [3][4] |
Experimental Protocols
UPLC-UV Method for Assay and Related Substances
This method is suitable for the quantification of Docetaxel and its impurities in pharmaceutical dosage forms.[1][2]
-
System: Waters Acquity UPLC system with a photodiode array detector.[1][2]
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (500:300:200, v/v/v).[1][2]
-
Mobile Phase B: A mixture of acetonitrile and water (800:200, v/v).[1][2]
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.01 0.4 90 10 2.0 0.4 90 10 10.0 0.4 70 30 15.0 0.4 40 60 15.1 0.4 90 10 | 18.0 | 0.4 | 90 | 10 |
-
Column Temperature: 25°C.[2]
-
Injection Volume: 5 µL.[2]
-
Diluent: A mixture of acetonitrile and water (1:1, v/v).[2]
UPLC-MS/MS Method for Quantification in Human Plasma
This highly sensitive method is designed for determining the total Docetaxel concentration in human plasma.[3]
-
System: UPLC system coupled with a tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Sample Preparation: Liquid-liquid extraction from plasma.[3][4]
Method Validation Workflow
The validation of a UPLC method is essential to ensure its reliability and is performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Caption: UPLC method validation workflow as per ICH guidelines.
Concluding Remarks
The choice between a UPLC-UV and a UPLC-MS/MS method for Docetaxel trihydrate quantification depends on the specific application. For routine quality control, assay, and stability studies of pharmaceutical formulations, the UPLC-UV method offers a reliable, cost-effective, and validated solution.[1][2] For bioanalytical studies requiring high sensitivity to measure low concentrations of Docetaxel in biological matrices like plasma, the UPLC-MS/MS method is the superior choice.[3][4] Both methods, when properly validated, provide accurate and precise results for the quantification of Docetaxel trihydrate.
References
- 1. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of total docetaxel from a lipid microsphere formulation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of total docetaxel from a lipid microsphere formulation in human plasma. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Docetaxel Trihydrate-Induced Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Docetaxel trihydrate, a potent anti-mitotic chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, notably castration-resistant prostate cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. However, the precise signaling cascades culminating in programmed cell death are multifaceted and can vary between different cancer cell types. This guide provides a comparative overview of the key apoptotic pathways activated by docetaxel, supported by experimental data and detailed protocols to aid in research and drug development.
Comparative Efficacy of Docetaxel Across Prostate Cancer Cell Lines
The cytotoxic effect of docetaxel is dose-dependent and varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing drug efficacy.
| Cell Line | Type | IC50 (nM) | Reference |
| LNCaP | Androgen-dependent prostate cancer | 1.13 | [1] |
| C4-2B | Androgen-independent prostate cancer | 1.00 - 1.40 | [2] |
| PC-3 | Androgen-independent prostate cancer | 3.72 | [1] |
| DU-145 | Androgen-independent prostate cancer | 4.46 | [1] |
| PC-3 D8 (Docetaxel-Resistant) | Androgen-independent prostate cancer | 20 | [3] |
| PC-3 D12 (Docetaxel-Resistant) | Androgen-independent prostate cancer | 100 | [3] |
| LNCaPR (Docetaxel-Resistant) | Androgen-dependent prostate cancer | 49.50 - 50.65 | [2] |
| C4-2BR (Docetaxel-Resistant) | Androgen-independent prostate cancer | 99.47 - 100.50 | [2] |
Key Signaling Pathways in Docetaxel-Induced Apoptosis
Docetaxel triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The engagement of these pathways involves a complex interplay of pro- and anti-apoptotic proteins.
Intrinsic Apoptosis Pathway
The intrinsic pathway is a major mechanism of docetaxel-induced cell death. It is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability. This process is tightly regulated by the Bcl-2 family of proteins. Docetaxel treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family, favoring the former.[4][5] This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[1]
Caption: Intrinsic apoptosis pathway induced by Docetaxel.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While less predominantly cited as the primary mechanism for docetaxel, some studies suggest its involvement. For instance, docetaxel can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis. This pathway involves the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
Enhancing Docetaxel Efficacy: A Comparative Guide to Synergistic Combinations with Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Docetaxel trihydrate remains a cornerstone of chemotherapy for various malignancies, particularly in advanced prostate and breast cancers. However, innate and acquired resistance significantly limits its clinical efficacy. A promising strategy to overcome this challenge lies in combination therapies that pair docetaxel with novel inhibitors, aiming to enhance its cytotoxic effects, reverse resistance mechanisms, and reduce treatment-related toxicity. This guide provides an objective comparison of the synergistic effects of docetaxel with several classes of novel inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies assessing the synergistic interactions between docetaxel and various novel inhibitors. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Docetaxel with Bcl-2 and EGFR Inhibitors
| Novel Inhibitor | Inhibitor Class | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Signaling Pathway(s) Implicated | Reference(s) |
| ABT-263 (Navitoclax) | Bcl-2/Bcl-xL Inhibitor | Prostate Cancer | PC3 | Significantly augmented antitumor effect and increased apoptosis. | Intrinsic Apoptosis Pathway | |
| SH003 | EGFR Inhibitor | Triple-Negative Breast Cancer | BT-20, MDA-MB-231 | CI values as low as 0.1 to 0.24, indicating strong synergy; enhanced apoptosis. | EGFR-AKT |
Table 2: Synergistic Effects of Docetaxel with Multi-Target and Kinase Inhibitors
| Novel Inhibitor | Inhibitor Class | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Signaling Pathway(s) Implicated | Reference(s) |
| CUDC-101 | Multi-target (HDAC, EGFR, HER2) | Prostate Cancer | Not Specified | Significantly reduced tumor growth and increased apoptosis in vitro and in a xenograft model. | AKT, ERK1/2 | |
| Temsirolimus | mTOR Inhibitor | Lung Cancer | H1437, H2122 | Sequential treatment (Docetaxel followed by Temsirolimus) showed synergistic inhibition of cell proliferation. | PI3K/AKT/mTOR | |
| PF-03084014 | γ-Secretase Inhibitor | Triple-Negative Breast Cancer | HCC1599, MDA-MB-231Luc | Significantly enhanced antitumor activity and induced synergistic apoptosis. | Notch | |
| Olaparib | PARP Inhibitor | Triple-Negative Breast Cancer | PDX models | Enhanced synergy in models with specific BRCA1/2 mutations. | DNA Damage Repair |
Table 3: Synergistic Effects of Docetaxel with Natural Compounds
| Novel Inhibitor | Inhibitor Class | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Signaling Pathway(s) Implicated | Reference(s) |
| Quercetin | Flavonoid | Triple-Negative Breast Cancer | MDA-MB-231 | CI value of 0.76; significant increase in apoptosis. | PI3K/AKT, MAPK/ERK, JAK/STAT3 | |
| Thymoquinone | Natural Compound | Prostate Cancer | DU-145 | Significant synergistic cytotoxicity and apoptosis. | PI3K/AKT |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the synergistic effects of docetaxel in combination with novel inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of docetaxel, the novel inhibitor, and their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with docetaxel, the novel inhibitor, and their combination at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms representing the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-EGFR, Bcl-2, etc.) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, representing their reproductive integrity.
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with docetaxel, the novel inhibitor, or their combination for a specified duration.
-
Colony Formation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizing Mechanisms and Workflows
Signaling Pathways
The synergistic effects of docetaxel with novel inhibitors are often mediated through the modulation of key cellular signaling pathways.
Safety Operating Guide
Navigating the Safe Disposal of Docetaxel Trihydrate: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the potent antineoplastic agent, docetaxel trihydrate, are critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides immediate, actionable information, including step-by-step disposal procedures, quantitative data on decontamination methods, and detailed experimental protocols for managing waste and spills.
Docetaxel trihydrate, a cytotoxic agent, necessitates stringent handling and disposal protocols governed by local, state, and federal regulations. All waste generated from procedures involving this compound must be treated as hazardous.
Immediate Safety and Disposal Procedures
Proper disposal of docetaxel trihydrate and associated materials is a multi-step process requiring careful attention to detail to minimize exposure and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling docetaxel trihydrate in any form (powder, solution, or waste), personnel must be equipped with appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, solid-front gown with cuffed sleeves.
-
Safety goggles or a face shield.
-
A NIOSH-approved respirator, particularly when handling the powder form or when there is a risk of aerosolization.
2. Waste Segregation: All materials that come into contact with docetaxel trihydrate must be segregated as hazardous cytotoxic waste. This includes, but is not limited to:
-
Unused or expired docetaxel trihydrate.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Spill cleanup materials.
3. Containerization: Properly labeled, leak-proof, and puncture-resistant containers are mandatory for the collection of docetaxel trihydrate waste.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with docetaxel trihydrate must be placed in a designated, purple-lidded sharps container for cytotoxic waste.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be collected in thick, yellow chemotherapy waste bags clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste." These bags should then be placed inside a rigid, leak-proof secondary container.
-
Liquid Waste: Aqueous solutions containing docetaxel trihydrate should be collected in sealed, leak-proof containers clearly labeled with the contents. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4. Final Disposal: All collected docetaxel trihydrate waste is considered hazardous and must be disposed of through a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration. Never dispose of docetaxel trihydrate waste in regular trash, biohazard bags (unless designated for incineration), or down the drain.
Quantitative Data on Decontamination
Effective decontamination of surfaces is crucial in laboratories handling docetaxel trihydrate. The following table summarizes the efficiency of various solutions in removing docetaxel from stainless steel surfaces.
| Decontamination Solution | Composition | Decontamination Efficiency (%) |
| Isopropanol | 70% | ~84% |
| Ethanol-Hydrogen Peroxide | 91.6 mg/g Ethanol, 50.0 mg/g Hydrogen Peroxide | ~92% |
| Sodium Dodecyl Sulfate (SDS)/Isopropanol | 10⁻² M SDS in 80:20 Isopropanol | ~99.6% |
| Sodium Hypochlorite | 0.5% | ~100% |
Data adapted from a study on the decontamination of antineoplastic drugs from surfaces.
Experimental Protocols
Protocol for Surface Decontamination Following a Docetaxel Trihydrate Spill:
-
Restrict Access: Immediately restrict access to the spill area.
-
Don PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described above.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Prepare Decontamination Solution: Prepare a fresh solution of 0.5% sodium hypochlorite.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.
-
Clean the spill area with the 0.5% sodium hypochlorite solution, working from the outer edge of the spill towards the center. Use disposable wipes for cleaning.
-
Rinse the area with a detergent solution and then with water to remove any residual hypochlorite, which can be corrosive.
-
-
Dispose of Waste: All cleanup materials are to be disposed of as cytotoxic waste.
-
Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
Protocol for Forced Degradation of Docetaxel Trihydrate for Disposal of Small Quantities:
This protocol is intended for the chemical inactivation of small residual amounts of docetaxel trihydrate in a laboratory setting prior to disposal as aqueous waste, subject to institutional EHS approval.
-
Acidic Hydrolysis:
-
Prepare a stock solution of docetaxel trihydrate in methanol or acetonitrile (e.g., 1 mg/mL).
-
In a fume hood, mix equal volumes of the docetaxel stock solution and 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
-
Basic Hydrolysis:
-
Prepare a stock solution of docetaxel trihydrate as described above.
-
In a fume hood, mix equal volumes of the docetaxel stock solution and 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
-
Oxidative Degradation:
-
Prepare a stock solution of docetaxel trihydrate as described above.
-
In a fume hood, mix equal volumes of the docetaxel stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Note: The efficacy of these degradation procedures should be verified by an appropriate analytical method (e.g., HPLC) before the resulting solution is disposed of as non-cytotoxic aqueous waste, in accordance with institutional policies.
Workflow for Docetaxel Trihydrate Disposal
Caption: Logical workflow for the proper disposal of Docetaxel Trihydrate waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Docetaxel Trihydrate
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for laboratory professionals working with Docetaxel trihydrate. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.
Docetaxel trihydrate, a potent antineoplastic agent, requires stringent handling procedures due to its hazardous nature. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures to equip researchers, scientists, and drug development professionals with the knowledge to work safely with this compound.
Personal Protective Equipment (PPE) Protocol
All personnel must don the following PPE before entering an area where Docetaxel trihydrate is handled and should not wear it outside of the designated handling area.
| PPE Category | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for chemotherapy drug permeation (e.g., meeting ASTM D6978 standard). Double gloving is required.[1][2][3] | Prevents skin contact and absorption. Double gloving provides an additional barrier.[1][2] |
| Gown | Disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3] | Protects against splashes and contamination of personal clothing.[3] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[3][4][5] | Protects eyes and face from splashes and aerosols.[3][4][5] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling the powder form of the drug or when there is a risk of aerosolization.[1][3][6] | Prevents inhalation of hazardous particles.[1][3][6] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the spread of contamination outside the handling area.[1] |
Procedural Workflow for Handling Docetaxel Trihydrate
The following diagram outlines the critical steps for the safe handling of Docetaxel trihydrate, from preparation to disposal.
Caption: Workflow for Safe Handling of Docetaxel Trihydrate.
Step-by-Step Handling and Disposal Plan
Preparation and Handling
-
Designated Area: All handling of Docetaxel trihydrate, especially when in powder form, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7]
-
Donning PPE: Before beginning any work, put on all required PPE in the correct order.
-
Weighing: When weighing the powder, use a containment balance or a balance within a ventilated enclosure to prevent the dispersal of dust.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available in the handling area.[1]
-
Transport: When moving the compound, even in solution, use sealed and clearly labeled containers.
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: Cordon off the spill area to prevent the spread of contamination.
-
Clean-up: Wearing full PPE, use the cytotoxic spill kit to absorb and decontaminate the spill.[1] For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.[1]
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with a detergent and water.
-
Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste.[1]
Disposal Procedures
-
Waste Segregation: All materials that have come into contact with Docetaxel trihydrate, including gloves, gowns, bench paper, and consumables, are considered cytotoxic waste.[8]
-
Containers: Dispose of all contaminated solid waste in a designated, sealed, and clearly labeled cytotoxic waste container.[1][8]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.[1]
-
Liquid Waste: Unused solutions should be disposed of in a designated hazardous chemical waste container. Do not pour down the drain.[4][9]
-
Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.[5][9]
By strictly adhering to these guidelines, laboratories can significantly mitigate the risks associated with handling Docetaxel trihydrate, fostering a culture of safety and responsibility in research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. qualia-bio.com [qualia-bio.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
